Eicosamethylnonasiloxane
Description
Properties
IUPAC Name |
bis[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H60O8Si9/c1-29(2,3)21-31(7,8)23-33(11,12)25-35(15,16)27-37(19,20)28-36(17,18)26-34(13,14)24-32(9,10)22-30(4,5)6/h1-20H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZQBSRKFXKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H60O8Si9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062575 | |
| Record name | Eicosamethylnonasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2652-13-3 | |
| Record name | 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,17-Eicosamethylnonasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2652-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosamethylnonasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002652133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,17-eicosamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Eicosamethylnonasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosamethylnonasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EICOSAMETHYLNONASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B639AIG7S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
High-Molecular Weight Linear Siloxanes: A Physicochemical & Rheological Characterization Guide
Topic: Physical properties of high molecular weight linear siloxanes Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Executive Summary
High molecular weight (HMW) linear siloxanes—specifically polydimethylsiloxane (PDMS) gums and viscoelastic fluids with molecular weights exceeding the critical entanglement threshold (
This guide synthesizes the core physical properties of HMW siloxanes, focusing on the causal relationships between their inorganic Si-O backbone and their macroscopic utility in transdermal drug delivery, medical device lubrication, and controlled release systems.
Molecular Architecture & Rheological Behavior[1]
The defining characteristic of HMW siloxanes is the transition from simple viscous flow to entangled viscoelasticity. The siloxane backbone (–Si–O–Si–) possesses a bond angle of
Critical Entanglement Molecular Weight ( )
For linear PDMS, the critical molecular weight for entanglement (
-
Below
: Viscosity ( ) scales linearly with molecular weight ( ): . -
Above
: Chain entanglement dominates, and viscosity scales exponentially: .
Viscoelasticity & The Weissenberg Effect
HMW siloxanes behave as non-Newtonian pseudoplastic fluids. Under shear, they exhibit shear-thinning behavior. A hallmark of HMW gums is the Weissenberg effect (rod-climbing), where normal stress differences perpendicular to the flow direction cause the polymer to climb up a rotating shaft—a critical consideration for mixing and processing.
Structure-Property Logic Map
The following diagram illustrates how the molecular architecture drives macroscopic properties.
Figure 1: Causal pathway from the inorganic siloxane backbone to key macroscopic properties.
Interfacial & Surface Thermodynamics
For drug development, the surface properties of HMW siloxanes dictate wetting on skin and compatibility with active pharmaceutical ingredients (APIs).
Surface Tension & Hydrophobicity
HMW PDMS exhibits a very low surface energy, typically 20–21 mN/m at 25°C. This is lower than the critical surface tension of wetting for skin (~27 mN/m), allowing siloxanes to spread easily over biological surfaces without surfactants.
-
Contact Angle (Water): Typically 100° – 110° .
-
Hydrophobic Recovery: If an HMW siloxane surface is oxidized (e.g., via plasma treatment) to become hydrophilic, it will spontaneously revert to a hydrophobic state over time. This occurs because highly flexible, low-molecular-weight chains (or mobile segments of the HMW chain) migrate from the bulk to the surface to minimize free energy.
Solubility Parameter
To predict drug solubility within a siloxane matrix (e.g., for transdermal patches), use the Hildebrand Solubility Parameter (
| Material | Hildebrand Parameter ( | Drug Compatibility Implication |
| PDMS (HMW) | 14.9 – 15.5 | High solubility for lipophilic drugs (LogP > 3). Poor for hydrophilic APIs. |
| Skin (Stratum Corneum) | ~20.5 | PDMS acts as a donor, pushing drugs into the skin due to thermodynamic mismatch. |
| Ethanol (Solvent) | 26.0 | Common co-solvent; PDMS is insoluble in ethanol but soluble in hexanes/toluene. |
Permeability & Diffusivity
HMW siloxanes are among the most permeable polymers known, driven by their large free volume.
Gas Permeability
Permeability (
-
Oxygen Permeability: ~600 – 800 Barrer (approx.
higher than polyethylene). -
Moisture Vapor Transmission Rate (MVTR): While permeable to water vapor, the inherent hydrophobicity prevents liquid water penetration, creating a "waterproof but breathable" barrier.
Drug Diffusion
In HMW gums, drug diffusion does not strictly follow the Stokes-Einstein equation due to the non-continuum nature of the polymer mesh. Diffusion is governed by the free-volume theory , where the drug molecule "hops" between voids created by the segmental motion of the siloxane chains.
Thermal Stability
-
Glass Transition (
): -123°C . This ensures the material remains rubbery and flexible essentially under all terrestrial conditions. -
Crystallization (
): ~ -40°C (can occur in linear HMW gums if held at this temperature, causing reversible hardening). -
Degradation:
-
Oxidative (Air): Stable up to 290°C – 300°C . Above this, methyl group oxidation leads to crosslinking (hardening) and silica formation.
-
Inert (
): Stable up to 350°C – 400°C . Degradation occurs via "unzipping" (depolymerization) into cyclic oligomers ( ).
-
Characterization Protocols
Accurate characterization of HMW siloxanes requires modifying standard protocols to account for high viscosity and refractive index issues.
Protocol A: Molecular Weight Determination (GPC/SEC)
Challenge: HMW PDMS often has a refractive index (
Methodology:
-
Solvent System: Use Toluene (
) rather than THF. This provides a strong negative refractive index contrast, ensuring detectable peaks. -
Columns: Use wide-pore polystyrene-divinylbenzene (PS-DVB) columns (e.g., PLgel Mixed-A or Mixed-B) capable of resolving
Da. -
Sample Prep: Dissolve gum at low concentration (0.5 – 1.0 mg/mL) in Toluene. Allow to stand overnight. Do not sonicate vigorously, as this can shear HMW chains.
-
Detection: Differential Refractive Index (dRI). Invert the signal polarity if the software requires positive peaks for integration.
Protocol B: Oscillatory Rheology (Frequency Sweep)
Objective: Determine the Crossover Point (
Methodology:
-
Geometry: 25mm Parallel Plates (sandblasted/serrated to prevent wall slip).
-
Gap: 1000
m. -
Linear Viscoelastic Region (LVR) Check: Perform an Amplitude Sweep at 1 Hz (0.01% to 100% strain) to find the stable strain limit (typically 1-5%).
-
Frequency Sweep:
-
Range: 0.01 to 100 rad/s.
-
Strain: Fixed within LVR (e.g., 2%).
-
Temperature: 25°C (Peltier controlled).
-
-
Analysis: Plot Storage Modulus (
) and Loss Modulus ( ) vs. Angular Frequency ( ).-
Low Frequency:
(Liquid-like behavior). -
High Frequency:
(Rubber-like behavior). -
Crossover: The frequency
where is the inverse of the characteristic relaxation time ( ).
-
Figure 2: Decision logic for rheological characterization of siloxane gums.
References
-
Gelest, Inc. (2021). Silicone Fluids: Stable, Inert Media. Retrieved from [Link]
- Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press.
-
RefractiveIndex.INFO . (2024). Optical constants of PDMS. Retrieved from [Link]
-
Waters Corporation . (2020). Analysis of Polydimethylsiloxanes in Toluene with APC. Retrieved from [Link]
-
Rahimi, A., & Mashak, A. (2013). Review on Rubbery Polysiloxane-Based Membranes for Gas Separation Applications. Molecules. Retrieved from [Link]
Eicosamethylnonasiloxane vs. Cyclic Siloxanes (D4 & D5): A Comparative Analysis of Chemistry, Application, and Regulatory Status
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Siloxanes, a class of organosilicon compounds, are foundational to a vast array of industrial and consumer products due to their unique physicochemical properties. Their inertness, thermal stability, and low surface tension make them invaluable in formulations ranging from high-performance lubricants to advanced cosmetic and pharmaceutical preparations. Within this broad chemical family, a critical distinction exists between linear and cyclic structures, which dictates their functional roles, environmental behavior, and regulatory oversight.
This guide provides a detailed comparative analysis of eicosamethylnonasiloxane, a linear polysiloxane, against two of the most historically prevalent cyclic volatile methyl siloxanes (cVMS): octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5). For researchers, scientists, and drug development professionals, understanding the nuanced differences between these molecules is paramount for innovative formulation, risk assessment, and navigating a complex global regulatory landscape. We will explore the causal links between molecular architecture and performance, delve into their environmental and toxicological profiles, and provide practical analytical methodologies.
Part 1: A Molecular Perspective on Physicochemical Properties
The fundamental divergence in the behavior of linear and cyclic siloxanes originates from their molecular structure. Eicosamethylnonasiloxane possesses a chain-like backbone of alternating silicon and oxygen atoms, terminated by trimethylsilyl groups. In contrast, D4 and D5 feature a closed-loop structure of these same repeating units. This seemingly simple geometric difference has profound implications for their physical and chemical properties.
Caption: Chemical structures of linear (Eicosamethylnonasiloxane) and cyclic (D4, D5) siloxanes.
The cyclic arrangement in D4 and D5 results in more compact molecules with lower boiling points and higher vapor pressures compared to linear siloxanes of similar molecular weight. This volatility is a key functional attribute, allowing them to act as transient carriers that evaporate from skin or hair, leaving behind active ingredients without a greasy residue. Eicosamethylnonasiloxane, with its higher molecular weight and linear flexibility, is significantly less volatile and more viscous, making it suitable as a durable emollient or lubricant.[1]
Comparative Physicochemical Data
The following table summarizes key quantitative data, providing a clear basis for comparing these three siloxanes. The choice between them in a formulation is a direct consequence of these values; for instance, the high Log Kow of D5 is a critical factor in its environmental assessment as a bioaccumulative substance.[2]
| Property | Eicosamethylnonasiloxane | Octamethylcyclotetrasiloxane (D4) | Decamethylcyclopentasiloxane (D5) |
| CAS Number | 2652-13-3[3] | 556-67-2[4] | 541-02-6[5] |
| Molecular Formula | C₂₀H₆₀O₈Si₉[3] | C₈H₂₄O₄Si₄[4] | C₁₀H₃₀O₅Si₅[5] |
| Molecular Weight | 681.46 g/mol [1] | 296.62 g/mol [4] | 370.77 g/mol [5] |
| Appearance | Liquid[1] | Colorless viscous liquid[4] | Colorless, odorless liquid[5] |
| Boiling Point | 173 °C @ 4.9 mmHg[1] | 175-176 °C[4] | 210 °C[5] |
| Melting Point | N/A | 17-18 °C[4] | -47 °C[5] |
| Density | 0.918 g/cm³[1] | 0.956 g/mL[4] | 0.958 g/cm³[5] |
| Vapor Pressure | Low (not specified) | 124.5 Pa @ 25 °C[4] | 0.2 mmHg (~26.7 Pa) @ 25°C[2] |
| Water Solubility | Insoluble (slightly sol. in alcohol)[1] | 56.2 ppb @ 23 °C[4] | 17.03 ppb[5] |
| Log Kow (Octanol/Water) | 7.702 (Calculated)[6] | 6.98[4] | 8.06[2] |
Part 2: Applications & Functional Roles in Advanced Formulations
The selection of a siloxane in a drug development or personal care context is driven by its intended function, which is a direct result of its physicochemical properties.
Cyclic Siloxanes (D4 & D5): The Volatile Carriers D4 and D5 are classified as cyclomethicones and have been extensively used as emollients, solvents, and conditioning agents.[2] Their defining characteristic is high volatility combined with low viscosity, which allows for excellent spreadability and a transient, non-greasy feel. This makes them ideal for:
-
Leave-on Cosmetics: In products like deodorants, sunscreens, and skin creams, they act as carriers for active ingredients, spreading them evenly before evaporating.[7][8]
-
Hair Care: In hair sprays and conditioners, they provide slip for easy combing and leave hair feeling light and conditioned without weighing it down.[7]
-
Industrial Production: D4 and D5 are critical intermediates in the production of silicone polymers (polydimethylsiloxane or PDMS).[9][10][11] The manufacturing process involves the hydrolysis of dimethyldichlorosilane, which produces a mixture of cyclic siloxanes and linear polymers that are then separated via distillation.[4][5]
Linear Siloxanes (Eicosamethylnonasiloxane): The Durable Lubricant Eicosamethylnonasiloxane is prized for its stability and inertness over a wide temperature range.[1] Its lower volatility and higher viscosity make it a more permanent component of a formulation. Key applications include:
-
Silicone Fluids: It serves as a base for silicone oils and fluids designed to withstand extreme temperatures.[1]
-
Foam Suppression: It is used as a foam suppressant in petroleum-based lubricating oils.[1][12]
-
Pharmaceutical Formulations: While less common than cyclics in cosmetics, its chemical inertness makes it a candidate for specialized pharmaceutical applications where long-term stability and lubrication are required.
Its synthesis involves the reaction of hexamethyldisiloxane with octamethylcyclotetrasiloxane (D4) in the presence of sulfuric acid, highlighting the interconnectedness of siloxane manufacturing.[1]
Caption: Generalized synthesis pathways for cyclic and linear siloxanes.
Part 3: Environmental Fate and Toxicological Profile
The causality behind experimental choices in toxicology and environmental science is risk assessment. For siloxanes, the primary concerns are their behavior upon release into the environment, particularly into aquatic systems via wastewater.[13]
Environmental Persistence and Bioaccumulation The environmental profiles of linear and cyclic siloxanes differ significantly. Linear siloxanes exhibit higher solid-liquid distribution coefficients (log Kd), meaning they have a stronger tendency to sorb to sludge and sediment in wastewater treatment plants.[13][14]
Cyclic siloxanes, particularly D4 and D5, have come under intense scrutiny for their environmental properties.
-
Persistence: They are resistant to degradation in the environment, leading to long residence times, especially in sediment.[15]
-
Bioaccumulation: With high Log Kow values, they have a tendency to accumulate in the fatty tissues of organisms.[16]
-
Toxicity: D4 is classified as toxic to aquatic life with long-lasting effects.[17][18]
These characteristics have led to D4 being identified as a PBT (Persistent, Bioaccumulative, and Toxic) substance and D5 as a vPvB (very Persistent and very Bioaccumulative) substance under European regulations.[19][20] While some industry-supported studies suggest a lack of biomagnification up the food chain, the potential for accumulation and long-range environmental transport remains a significant concern for regulators.[17][21]
Caption: Environmental pathways for siloxanes from consumer products.
Toxicological Assessment From a human health perspective, the risk is evaluated based on exposure routes and hazard identification.
-
D4: Has been classified in the EU as a substance suspected of damaging fertility (Reproductive Toxicity Category 2).[18][22]
-
D5: Extensive reviews by bodies like the SCCS have concluded that it does not pose a risk to human health when used in cosmetics at current concentrations.[23] Animal studies showed some liver effects (hepatocellular hypertrophy) at high doses, but these were considered adaptive changes specific to rodents and not indicative of a human health hazard.[23][24]
-
Eicosamethylnonasiloxane: There is a notable lack of publicly available, specific toxicological data for eicosamethylnonasiloxane in comparison to the extensive datasets for D4 and D5. Its risk profile is generally considered low due to its high molecular weight and low volatility, which are presumed to limit systemic exposure.
Part 4: The Evolving Regulatory Landscape
The scientific concerns surrounding the environmental persistence and bioaccumulation of D4 and D5 have prompted significant regulatory action, particularly in the European Union.
EU REACH Regulations The European Chemicals Agency (ECHA) has been at the forefront of regulating these substances.
-
SVHC Listing: In 2018, D4, D5, and D6 were included on the Candidate List of Substances of Very High Concern (SVHC) due to their PBT and/or vPvB properties.[18][20]
-
Restriction in Wash-Off Cosmetics: As of January 31, 2020, D4 and D5 were restricted to a concentration of less than 0.1% by weight in wash-off cosmetic products.[19][20] This was a direct measure to reduce their emission into aquatic environments.
-
Broader Restrictions: In May 2024, the EU adopted a more comprehensive ban covering D4, D5, and D6 in leave-on cosmetics and other consumer and professional products. This restriction will take effect from June 6, 2026, and is expected to cut emissions by up to 90%.[17][25][26]
-
D4 Prohibition: D4 is also listed in Annex II of the EU Cosmetics Regulation, effectively prohibiting its use in all cosmetic products.[26]
These regulations have compelled formulators to seek alternatives, driving innovation in silicone chemistry and the adoption of other materials like branched-chain alkanes.[4] Other global regulatory bodies, including the US EPA, continue to evaluate the risks associated with these compounds.[4]
Part 5: Analytical Methodologies for Quantification
Accurate and sensitive detection of siloxanes in various matrices (water, sludge, biogas, consumer products) is crucial for monitoring, regulatory compliance, and research. The gold-standard technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its excellent separation and identification capabilities.[27][28]
The primary challenge lies in the sample preparation—efficiently extracting and concentrating these compounds from complex matrices. A variety of techniques have been developed:
-
Whole Air Sampling: Using SUMMA canisters for volatile siloxanes in gas samples.[29]
-
Sorbent Tubes: Drawing gas through adsorbent media like Tenax.[28]
-
Solvent Extraction/Impingers: Using solvents like methanol to trap siloxanes from a gas stream.[30]
-
Microextraction Techniques: For liquid samples, methods like solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE) offer high enrichment factors with minimal solvent use.[27][31]
Experimental Protocol: MSPE-GC-MS for Siloxane Analysis in Water
This protocol is a self-validating system because it incorporates internal standards for quantification and quality control checks throughout the process. It is based on established methodologies for robust and reliable trace-level analysis.[31]
1. Objective: To quantify trace levels of D4 and D5 in water samples.
2. Materials & Reagents:
-
Siloxane standards (D4, D5)
-
Internal Standard (e.g., ¹³C-labeled D5)
-
Graphene oxide/Fe₃O₄ nanocomposite sorbent
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Magnetic stirrer and powerful magnet
-
Centrifuge
-
GC-MS system
3. Procedure:
- Standard Preparation: Prepare a stock solution of D4, D5, and the internal standard in a suitable solvent. Create a series of calibration standards in deionized water by serial dilution.
- Sample Collection: Collect water samples in glass bottles, leaving no headspace. Store at 4°C.
- Magnetic Solid-Phase Extraction (MSPE):
- Place 20 mL of the water sample (or calibration standard) into a glass vial.
- Spike with the internal standard.
- Add 20 mg of the graphene oxide/Fe₃O₄ sorbent.
- Place the vial on a magnetic stirrer and stir for 10 minutes to allow siloxanes to adsorb onto the magnetic nanoparticles.
- Place a strong magnet on the side of the vial. The sorbent with the adsorbed analytes will collect on the vial wall.
- Carefully decant and discard the water.
- Add 0.5 mL of acetonitrile (ACN) to the vial to elute the siloxanes from the sorbent.
- Stir or vortex for 2.5 minutes to ensure complete elution.
- Use the magnet to again collect the sorbent, and carefully transfer the ACN eluate to a 2 mL autosampler vial for analysis.
4. GC-MS Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Injector: 220°C, Splitless mode (split opened after 2 min)
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Initial temp 40°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ions: Monitor characteristic ions for D4 (e.g., m/z 281), D5 (e.g., m/z 73, 355), and the internal standard.
-
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate the concentration of siloxanes in the unknown samples using the regression equation from the calibration curve.
Sources
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Technical Whitepaper: Toxicology & Safety Profile of Linear Volatile Methyl Siloxanes (lVMS)
This technical guide is structured to address the specific toxicological and regulatory nuances of Linear Volatile Methyl Siloxanes (lVMS). It moves beyond standard safety data sheets to analyze the mechanistic and environmental drivers currently reshaping the silicone industry.
Executive Summary: The "Regrettable Substitution" Paradox
For decades, the silicone industry has pivoted away from cyclic siloxanes (D4, D5, D6) due to regulatory pressure, favoring their linear counterparts—Hexamethyldisiloxane (L2) , Octamethyltrisiloxane (L3) , Decamethyltetrasiloxane (L4) , and Dodecamethylpentasiloxane (L5) .
The prevailing assumption was that linear geometry facilitated faster degradation and reduced bioaccumulation. However, recent regulatory actions (2024–2025) by ECHA have challenged this, designating L3 and L4 as Substances of Very High Concern (SVHC) based on vPvB (very Persistent, very Bioaccumulative) criteria.[1]
This guide provides a granular analysis of the lVMS toxicity profile, distinguishing between mammalian pharmacological adaptation (often misinterpreted as toxicity) and environmental persistence (the true regulatory bottleneck).
Physicochemical Determinants of Toxicity[2]
The toxicity of lVMS is governed strictly by chain length, which dictates volatility (inhalation risk) and lipophilicity (bioaccumulation potential).
Table 1: Physicochemical Properties of the L-Series
| Substance | Abbr. | CAS No.[2] | MW ( g/mol ) | Vapor Pressure (25°C) | Log Kow (Lipophilicity) | Primary Exposure Route |
| Hexamethyldisiloxane | L2 | 107-46-0 | 162.38 | 42 hPa | ~5.0 | Inhalation (High Volatility) |
| Octamethyltrisiloxane | L3 | 107-51-7 | 236.53 | 5.3 hPa | ~6.6 | Inhalation / Dermal |
| Decamethyltetrasiloxane | L4 | 141-62-8 | 310.69 | 0.55 hPa | ~8.2 | Dermal / Oral (Residue) |
| Dodecamethylpentasiloxane | L5 | 141-63-9 | 384.84 | 0.07 hPa | ~9.4 | Dermal / Oral (Residue) |
Key Insight: As chain length increases (L2 → L5), volatility drops, but Log Kow rises exponentially. This shifts the risk profile from acute inhalation toxicity (L2) to environmental bioaccumulation (L4/L5).
Mammalian Toxicology Profile
Mode of Action: The "Phenobarbital-Like" Response
The most commonly observed systemic effect of lVMS in rodent studies is centrilobular hepatocellular hypertrophy (liver enlargement). It is critical for drug developers to understand that this is frequently an adaptive rather than adverse response.
Mechanism: lVMS compounds act as xenobiotics that activate nuclear receptors, specifically the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR). This induction upregulates CYP450 enzymes (specifically CYP2B and CYP3A families), leading to:
-
Increased smooth endoplasmic reticulum (SER).
-
Hepatocyte hypertrophy (cell swelling).
-
Increased liver weight.[3]
Human Relevance: Humans are refractory to this specific mode of action. While rodents exhibit hypertrophy and potential secondary thyroid tumors (due to increased T4 clearance), these pathways are not conserved in humans. Therefore, NOAELs (No Observed Adverse Effect Levels) derived from liver weight changes in rats are often conservative overestimates of human risk.
Visualization: Adverse Outcome Pathway (AOP)
The following diagram illustrates the divergence between Rodent (Adaptive) and Human (Non-Relevant) pathways.
Caption: Mechanistic pathway of lVMS-induced liver effects. Note the divergence where human nuclear receptors do not trigger the hypertrophic cascade seen in rodents.
Acute and Repeated Dose Data
-
Acute Inhalation: L2 and L3 show remarkably low acute toxicity.
-
Reproductive/Developmental: Unlike D4 (cyclic), linear siloxanes (L2-L5) generally do not impair fertility.
-
Genotoxicity: Consistently negative in Ames tests and in vitro mammalian cell assays.
Ecotoxicology: The Regulatory Battleground
The primary restriction driver for lVMS is not human safety, but environmental persistence .
The Bioaccumulation Conflict
Regulators (ECHA) and Industry (CES) use different metrics to assess bioaccumulation, leading to conflicting classifications.
-
The Regulatory View (Hazard-Based):
-
The Scientific/Industry View (Risk-Based):
-
Focus: BMF (Biomagnification Factor) and TMF (Trophic Magnification Factor).[8]
-
Argument: High Log Kow does not equal bioaccumulation if the molecule is metabolized or too bulky for uptake.
-
Data: Dietary studies in fish show BMF < 1 for L3, L4, and L5, suggesting trophic dilution rather than magnification.
-
Environmental Fate Summary
-
L2: Volatile.[3][8] Partitions to air.[3][5][6][10][11][12] Degrades via hydroxyl radical oxidation (Half-life ~5-9 days). Unlikely to deposit in water/soil.
-
L3/L4: "Flyers vs. Swimmers." L3 is volatile, but L4 partitions significantly into sediment.
-
L5: Partitions heavily to sediment/soil. High persistence.
Experimental Protocols: Validating Safety
Standard OECD protocols often fail for siloxanes due to their volatility and hydrophobicity. The following modifications are required for scientific validity.
Inhalation Toxicology (Modified OECD 413)
Challenge: Generating a stable vapor atmosphere for L4/L5 without aerosol formation (which alters lung deposition).
Protocol Workflow:
-
Vapor Generation: Use a heated glass bead column evaporator. Do not use nebulizers for L2/L3 (creates false high doses).
-
Monitoring: Online GC-FID monitoring is mandatory. Nominal concentrations are unreliable due to adsorption on chamber walls (the "Wall Effect").
-
Exposure: Whole-body exposure is preferred to prevent stress-induced artifacts from nose-only restraint, unless testing specifically for high-concentration acute endpoints.
Dietary Bioaccumulation (OECD 305 - Dietary)
Challenge: Aqueous exposure (standard bioconcentration) fails because L4/L5 exceed water solubility limits, forming micro-droplets that adhere to fish gills (false positives).
Correct Protocol:
-
Spiking: Spike fish food (corn oil vehicle) with 14C-labeled siloxane.
-
Uptake Phase: Feed fish for 14 days.
-
Depuration Phase: Feed clean food for 28+ days.
-
Calculation: Derive BMF (Biomagnification Factor) from the rate constants of uptake (
) and depuration ( ).-
Validation Criteria: If BMF < 1, the substance does not biomagnify, regardless of Log Kow.
-
Visualization: Vapor Generation System
Caption: Schematic for generating stable siloxane vapor atmospheres. Heated evaporation prevents aerosol formation, ensuring purely gas-phase exposure.
Regulatory Landscape & Future Outlook[1][11]
The regulatory status of lVMS is in active flux. Researchers must track the "Candidate List" status under REACH.
| Region | Regulation | Status of L2-L5 |
| EU | REACH | L3 & L4: Added to SVHC Candidate List (2025) as vPvB.[1][2][9] L2: Under scrutiny, evaluation withdrawn temporarily. L5: Likely to follow L4 trajectory. |
| USA | TSCA | Generally considered lower priority than D4/D5. Focus is on risk-based assessment rather than hazard-based PBT criteria. |
| Canada | CEPA | Concluded that siloxanes (including D4/D5) do not pose a danger to the environment (based on real-world sediment data), diverging from EU. |
Strategic Recommendation: For drug development and cosmetic formulations, L2 (Hexamethyldisiloxane) remains the safest regulatory bet among the volatiles, provided its VOC status is managed. L3, L4, and L5 face increasing pressure to be phased out of "wash-off" products in the EU market.
References
-
European Chemicals Agency (ECHA). (2025).[1] Candidate List of substances of very high concern for Authorisation: Octamethyltrisiloxane (L3) and Decamethyltetrasiloxane (L4).[8] Retrieved from [Link]
-
OECD. (2010).[5][6] SIDS Initial Assessment Profile: Octamethyltrisiloxane (L3).[6][8] UNEP Publications. Retrieved from [Link]
-
Gobas, F. A., et al. (2024). Bioaccumulation of Linear Siloxanes in Fish: Dietary Uptake and Biotransformation.[13] Environmental Toxicology and Chemistry, 43(1), 42-51.[13] Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on Cyclomethicone (D4/D5).[8] (Contextual reference for mode of action comparison). Retrieved from [Link]
-
Environment Canada. (2023). Screening Assessment for the Siloxane Group (L2, L4, L5).[1][8] Government of Canada. Retrieved from [Link]
-
OECD. (2018).[5] Test No. 413: Subchronic Inhalation Toxicity: 90-day Study.[11] OECD Guidelines for the Testing of Chemicals.[11][14] Retrieved from [Link][4][11]
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An In-depth Technical Guide to the Physicochemical Properties of Eicosamethylnonasiloxane: Boiling Point and Vapor Pressure
Introduction to Eicosamethylnonasiloxane
Eicosamethylnonasiloxane, a linear siloxane polymer with the CAS Registry Number 2652-13-3, is a significant compound in the family of silicones.[1][2] Its chemical structure, characterized by a backbone of alternating silicon and oxygen atoms with methyl groups attached to the silicon atoms, imparts unique properties that make it valuable in various industrial applications.[3] This guide provides a comprehensive overview of two critical physicochemical properties of eicosamethylnonasiloxane: its boiling point and vapor pressure. Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they dictate the behavior of the substance in different environments and are crucial for process design, safety assessments, and formulation development. Eicosamethylnonasiloxane is notably used as a basis for silicone oils and fluids designed to withstand extreme temperatures and as a foam suppressant in petroleum lubricating oils.[1]
Physicochemical Data of Eicosamethylnonasiloxane
A summary of the key physicochemical properties of eicosamethylnonasiloxane is presented below. This data is essential for predicting its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C20H60O8Si9 | [1][2][4][5] |
| Molecular Weight | 681.46 g/mol | [1][2][4] |
| CAS Registry Number | 2652-13-3 | [1][2] |
| Appearance | Liquid | [1] |
| Density (d) | 0.918 g/cm³ | [1] |
| Refractive Index (nD20) | 1.3980 | [1] |
| Boiling Point | 173 °C at 4.9 mmHg307.5 °C at 101.325 kPa (760 mmHg) | [1][5] |
Vapor Pressure Data
The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium.[6] It is a critical measure of a substance's volatility. The following table presents the temperatures at which eicosamethylnonasiloxane reaches specific vapor pressures.
| Vapor Pressure (Pa) | Vapor Pressure (kPa) | Temperature (°C) |
| 1000 | 1 | 141 (extrapolated) |
| 10000 | 10 | 183.1 |
| 100000 | 100 | 236.7 |
Note: The data is sourced from a comprehensive table of vapor pressure data for numerous inorganic and organic substances. The value at 1 kPa is an extrapolation.
Experimental Determination of Boiling Point and Vapor Pressure
The determination of boiling point and vapor pressure for low-volatility substances like eicosamethylnonasiloxane requires specialized techniques. The choice of method depends on the substance's properties and the required accuracy.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For high-boiling-point substances, determining this property under reduced pressure is common to prevent thermal decomposition.[7][8]
Ebulliometry: This is a common and accurate method for determining the boiling point of pure liquids.[9] An ebulliometer measures the boiling temperature of a liquid at a controlled pressure. By varying the pressure, a vapor pressure curve can be constructed.
Vapor Pressure Determination
Several methods are employed to measure the vapor pressure of low-volatility compounds.[6]
-
Static Method: This method involves placing the substance in a closed, evacuated container and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.[10] A manometer is typically used for this measurement.[6]
-
Dynamic Method: In this technique, a liquid is boiled at a specific, controlled pressure, and the temperature at which it boils is measured. This is essentially the principle behind ebulliometry.[6][9]
-
Gas Saturation Method: This is a highly suitable method for measuring low vapor pressures.[9] An inert gas is passed through or over the substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, and from this, the vapor pressure can be calculated.[9][11]
-
Thermogravimetric Analysis (TGA): TGA can be used to estimate vapor pressure by measuring the rate of mass loss of a sample as a function of temperature in a controlled atmosphere.[12][13] This method is particularly useful for substances with very low volatility.
Experimental Protocol: Vapor Pressure Determination by the Gas Saturation Method
The following is a detailed protocol for determining the vapor pressure of eicosamethylnonasiloxane using the gas saturation method. This method is chosen for its accuracy with low-volatility substances.[9]
Principle: An inert carrier gas is passed through a sample of eicosamethylnonasiloxane at a constant temperature and pressure. The gas becomes saturated with the vapor of the siloxane. The mass of the evaporated siloxane is determined, and the vapor pressure is calculated using the ideal gas law.
Apparatus:
-
A temperature-controlled saturator cell containing the eicosamethylnonasiloxane sample.
-
A source of high-purity inert gas (e.g., nitrogen or helium) with a precision flow controller.
-
A cold trap or an analytical trap to collect the evaporated sample.
-
A high-precision balance for weighing the trap.
-
A temperature and pressure measurement system.
Procedure:
-
Sample Preparation: A known quantity of eicosamethylnonasiloxane is placed into the saturator cell.
-
System Equilibration: The saturator cell is placed in a thermostat and allowed to reach thermal equilibrium at the desired temperature.
-
Gas Saturation: A controlled flow of the inert gas is passed through the saturator cell. The flow rate is kept low enough to ensure complete saturation of the gas with the siloxane vapor.
-
Vapor Collection: The gas stream exiting the saturator, now containing the siloxane vapor, is passed through a pre-weighed cold trap (e.g., cooled with liquid nitrogen) or an analytical trap where the siloxane condenses and is collected.
-
Mass Determination: After a sufficient and recorded period, the flow of gas is stopped. The trap is removed and weighed again to determine the mass of the collected eicosamethylnonasiloxane.
-
Calculation: The vapor pressure (P) is calculated using the following equation:
P = (m / M) * (R * T / V)
Where:
-
m is the mass of the collected eicosamethylnonasiloxane.
-
M is the molar mass of eicosamethylnonasiloxane.
-
R is the ideal gas constant.
-
T is the absolute temperature of the saturator.
-
V is the total volume of the carrier gas that has passed through the saturator.
-
Causality and Trustworthiness:
-
Inert Gas: An inert gas is used to prevent any chemical reaction with the sample.
-
Temperature Control: Precise temperature control is crucial as vapor pressure is highly dependent on temperature.[6]
-
Flow Rate: The flow rate must be slow enough to ensure that the carrier gas is fully saturated with the vapor, which is a key assumption in the calculation.
-
Self-Validation: The method can be validated by using a reference substance with a well-known vapor pressure. The consistency of results at different flow rates also provides confidence in the measurements.
Visualizations
Experimental Workflow for Gas Saturation Method
Caption: Workflow of the Gas Saturation Method.
Temperature-Vapor Pressure Relationship
The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation. This relationship is fundamental to understanding the volatility of a substance.
Caption: Temperature and Vapor Pressure Relationship.
References
- Eicosamethylnonasiloxane. Google Search.
- Chemical Properties of Eicosamethylnonasiloxane (CAS 2652-13-3). Cheméo.
- Determination of Vapor Pressure. REACH Registration Analyses.
- Eicosamethylnonasiloxane | C20H60O8Si9 | CID 75858. PubChem - NIH.
- VAPOR PRESSURE 6-60. Lide, D.R..
- Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis. MDPI.
- Determination of saturation vapor pressure of low volatile substances through the study of evaporation rate by thermogravimetric analysis. ResearchGate.
- Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds. PubMed.
- Vapor Pressures. LTP - Laboratory for Thermophysical Properties.
- Bubble-Point Measurements and Modeling of Binary Mixtures of Linear Siloxanes. PMC.
- EICOSAMETHYLNONASILOXANE. gsrs.
- THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Silicones Europe.
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- Name, structure and boiling points of the different silicon compounds studied in the present work. ResearchGate.
- Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. PSE Community.org.
- Experimental and Simulation Analysis of Siloxane Mixtures Used in Organic Rankine Cycle with Thermal Stability Limits. MDPI.
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- Decamethylcyclopentasiloxane - Registration Dossier. ECHA.
- Vapour pressure for a sample of hexamethyldisiloxane (MM) at 350 °C... ResearchGate.
- Vapor Pressure of Methyl Salicylate and n-Hexadecane. DTIC.
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Safety data sheet (SDS) for Eicosamethylnonasiloxane
An In-Depth Technical Guide to the Safety Profile of Eicosamethylnonasiloxane
For professionals in research, science, and drug development, a comprehensive understanding of a compound's safety profile is paramount. This guide provides a detailed examination of Eicosamethylnonasiloxane (CAS No. 2652-13-3), moving beyond a standard Safety Data Sheet (SDS) to offer insights into its classification, toxicological context, and best practices for safe handling.
Section 1: Chemical and Physical Identity
Eicosamethylnonasiloxane is a linear siloxane, a member of a class of silicon-based polymers. Its fundamental properties are crucial for understanding its behavior in a laboratory setting. Chemically, it is stable and generally inert to most reagents.[1]
Table 1: Physicochemical Properties of Eicosamethylnonasiloxane
| Property | Value | Source |
| CAS Number | 2652-13-3 | [1][2] |
| Molecular Formula | C₂₀H₆₀O₈Si₉ | [1][2][3] |
| Molecular Weight | 681.46 g/mol | [1][3] |
| Physical State | Liquid | [1] |
| Boiling Point | 173 °C @ 4.9 mmHg | [1] |
| Density | 0.918 g/cm³ | [1] |
| Refractive Index | nD20 1.3980 | [1] |
| Solubility | Soluble in benzene and light hydrocarbons; slightly soluble in alcohol and heavy hydrocarbons. | [1] |
Section 2: Hazard Identification and GHS Classification
A critical aspect of any chemical's safety profile is its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS provides a standardized framework for communicating hazard information.[4]
For Eicosamethylnonasiloxane, a review of aggregated data from multiple suppliers and regulatory bodies indicates a consensus.
Table 2: GHS Classification Summary for Eicosamethylnonasiloxane
| Hazard Class | Classification | Notes |
| Overall GHS/CLP | Not Classified | According to notifications provided by companies to the European Chemicals Agency (ECHA) and other aggregated sources, this substance does not meet the criteria for hazard classification.[2][5] |
| Physical Hazards | Not Classified | The substance is not explosive, flammable, oxidizing, or reactive under normal conditions. |
| Health Hazards | Not Classified | Does not meet criteria for acute toxicity, skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity. |
| Environmental Hazards | Not Classified | While specific ecotoxicity data is limited, it does not meet the criteria for classification as an environmental hazard based on current notifications. |
Expert Insight: The designation "Not Classified" does not imply "harmless." It signifies that, based on available data, the substance does not meet the specific, stringent criteria for any of the GHS hazard classes.[4] Researchers must still apply principles of good laboratory practice. This is particularly relevant in the context of siloxanes, where public and regulatory scrutiny has been higher for certain cyclic siloxanes (e.g., D4, D5) than for linear variants like Eicosamethylnonasiloxane.[6][7]
Section 3: Toxicological Profile
The toxicological evaluation of a substance is a multi-faceted process involving in vivo, in vitro, and increasingly, in silico methods to understand its potential effects on human health.[6][8]
General Profile of Linear Siloxanes: Years of study have generally confirmed the safety of linear siloxanes when used as intended.[6] They typically exhibit low dermal toxicity due to their molecular size and chemical inertness, which limits absorption through the skin.[7] Their widespread use in cosmetics and personal care products is a testament to this generally low hazard profile.[7]
Specific Data for Eicosamethylnonasiloxane: Specific, publicly available in vivo toxicological studies (e.g., acute oral LD50, chronic exposure, carcinogenicity) for Eicosamethylnonasiloxane are not readily found in the literature. Its safety assessment largely relies on two principles:
-
Data Extrapolation: Information from structurally similar linear siloxanes is used to infer its likely toxicological profile.
-
Absence of Hazard Classification: The lack of a GHS classification from regulatory bodies like ECHA indicates that data submitted by manufacturers and importers does not trigger a hazard warning.[5]
Emerging Research: It is important to note that the field of toxicology is dynamic. Recent studies have begun to employ in silico (computational) models to predict the potential toxicological effects of a wide range of chemicals, including siloxanes.[9] While these models are valuable for screening and prioritizing substances for further testing, they are not currently a basis for regulatory classification. Some recent computational studies suggest that certain siloxanes may interact with pathways like the estrogen receptor, highlighting an area for future research.[9]
Section 4: Ecological Information
The environmental fate and effects of a chemical are critical for responsible use and disposal. As with toxicology, specific ecotoxicity data for Eicosamethylnonasiloxane is sparse. However, the U.S. EPA's ECOTOX database does list the CAS number, suggesting some data may be available through that resource.[10] For the broader class of siloxanes, persistence and bioaccumulation potential are topics of ongoing study, particularly for cyclic siloxanes.
Section 5: Exposure Controls and Personal Protection
Even in the absence of a formal hazard classification, sound scientific practice dictates the use of engineering controls and Personal Protective Equipment (PPE) to minimize exposure.
-
Engineering Controls: Work should be conducted in a well-ventilated area. A laboratory fume hood is recommended for procedures that could generate aerosols or mists.[11]
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[11]
-
Skin Protection: Use gloves made of a stable, impermeable material (e.g., nitrile rubber). A lab coat should be worn to protect clothing.[12]
-
Respiratory Protection: Not typically required if ventilation is adequate. If aerosols are generated and engineering controls are insufficient, a respirator may be necessary.[12]
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Section 6: A Practical Workflow for Safe Handling
The following workflow provides a logical sequence for managing Eicosamethylnonasiloxane from procurement to disposal, ensuring safety and compliance at each step.
Caption: A comprehensive risk management workflow for Eicosamethylnonasiloxane.
Section 7: First-Aid and Emergency Procedures
Accidents, though preventable, require a clear and logical response.
Emergency Response Logic
Caption: A decision-making flowchart for emergency response procedures.
-
Fire-Fighting Measures: The product itself is not expected to burn. Use extinguishing media appropriate for the surrounding fire. Thermal decomposition can produce carbon monoxide and carbon dioxide.[11]
Section 8: Stability and Reactivity
-
Reactivity: The substance is not reactive under normal conditions.
-
Chemical Stability: Eicosamethylnonasiloxane is stable under recommended storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: None under normal use. Thermal decomposition may release irritating gases and vapors.[11]
-
Hazardous Polymerization: Will not occur.
References
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Silicones Europe. (n.d.). Health. Retrieved from [Link]
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Reddy, G., et al. (2024). Dermal absorption of cyclic and linear siloxanes: a review. Journal of Toxicology and Environmental Health, Part B, 27(3), 106-129. Retrieved from [Link]
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GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). IMO/FAO/UNESCO/WMO/WHO/IAEA/UN/UNEP Joint Group of Experts on the Scientific Aspects of Marine Pollution. Retrieved from [Link]
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Yılmaz Sarıaltın, S., & Yalçın, C. Ö. (2025). Toxicological Evaluation of Siloxanes by In Silico Approaches. Istanbul Journal of Pharmacy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Eicosamethylnonasiloxane. PubChem Compound Database. Retrieved from [Link]
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Istanbul University Press. (2025). Toxicological Evaluation of Siloxanes by In Silico Approaches. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Substance Information. ECHA. Retrieved from [Link]
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European Chemicals Agency. (2023). Substance Information for Eicosamethylnonasiloxane. ECHA. Retrieved from [Link]
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Inxight Drugs. (n.d.). EICOSAMETHYLNONASILOXANE. Retrieved from [Link]
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Methodological & Application
Application Note: High-Fidelity Extraction of Linear Polydimethylsiloxanes from Diverse Environmental Matrices
Introduction: The Analytical Imperative for Linear Siloxanes
Linear siloxanes, a subgroup of the broader siloxane family, are synthetic polymers characterized by a repeating silicon-oxygen backbone (-Si-O-) with methyl side groups.[1] Their unique physicochemical properties—such as low surface tension, high thermal stability, and a non-greasy feel—have led to their extensive use in industrial applications and consumer products, including cosmetics, cleaning agents, and coatings.[1][2] Consequently, these compounds are now widespread contaminants in multiple environmental compartments.[3][4]
The analysis of linear siloxanes is complicated by two primary factors: their potential for ubiquitous background contamination in a laboratory setting and the volatility of shorter-chain homologues.[5] Accurate quantification requires meticulous sample handling and validated extraction protocols tailored to the specific matrix. This guide details such protocols, moving from sample collection considerations to final analysis, to provide a self-validating framework for environmental monitoring and research.
Foundational Principles: Minimizing Contamination and Ensuring Analyte Integrity
Before proceeding to matrix-specific protocols, it is crucial to establish a working environment that minimizes the risk of erroneous results. Siloxane-containing materials are common in laboratories.
-
Contamination Control: Avoid using silicone-based septa, O-rings, tubing, and greases in any equipment that will contact the sample, solvents, or extracts. Polytetrafluoroethylene (PTFE) or graphite-based materials are suitable alternatives. All glassware must be scrupulously cleaned and solvent-rinsed. Running procedural blanks with every sample batch is mandatory to monitor for and subtract background contamination.[6]
-
Analyte Volatility: Shorter-chain linear siloxanes (e.g., L2, L3, L4) are semi-volatile.[7] To prevent analyte loss, samples should be stored in airtight containers with minimal headspace at 4°C. During extraction, solvent evaporation steps should be performed under a gentle stream of nitrogen at or below room temperature.
Extraction from Aqueous Matrices (Water)
For aqueous samples such as surface water, wastewater, and drinking water, Solid-Phase Extraction (SPE) offers a robust, efficient, and economical method for concentrating linear siloxanes while removing polar interferences.[5][8] It consumes fewer solvents than traditional liquid-liquid extraction (LLE).[5]
Causality of Method Selection
The principle of SPE relies on partitioning the analytes of interest between a liquid sample and a solid sorbent.[8] For non-polar linear siloxanes, a reverse-phase sorbent like C18 (octadecyl-bonded silica) is highly effective.[9] The siloxanes adsorb onto the hydrophobic C18 stationary phase from the polar water sample. Interferences can be washed away with a polar solvent, and the target analytes are then eluted with a small volume of a non-polar organic solvent.
Protocol 3.1: Solid-Phase Extraction (SPE) of Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Pass the water sample (typically 250-1000 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Sorbent Drying: After the entire sample has been loaded, draw air through the cartridge for 30 minutes to remove residual water.
-
Analyte Elution: Elute the retained linear siloxanes by passing 5-10 mL of a suitable non-polar solvent, such as hexane or ethyl acetate, through the cartridge. Collect the eluate in a clean glass tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of high-purity nitrogen.
-
Analysis: The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Typical SPE Performance for Linear Siloxanes in Water
| Parameter | Value | Reference |
| Target Analytes | L3 - L14 | [9] |
| Sorbent | C18 or C4 silica | [9] |
| Elution Solvent | Ethyl Acetate or Hexane | [3] |
| Typical Recoveries | 85-105% | [9] |
| Method Detection Limits | 0.003 - 0.1 µg/L | [5] |
Extraction from Solid Matrices (Soil & Sediment)
For solid environmental matrices like soil and sediment, the primary challenge is to efficiently desorb the siloxanes from the solid particles into a liquid solvent. Ultrasonic-assisted extraction is a widely used and effective technique that employs high-frequency sound waves to facilitate this process.[10]
Causality of Method Selection
Ultrasonication disrupts the physical bonds between the siloxane molecules and the soil/sediment matrix. This acoustic energy creates cavitation bubbles in the solvent; their collapse near the solid surface generates microjets and shockwaves that enhance solvent penetration and desorption of the analytes, leading to rapid and efficient extraction.[10] The choice of solvent is critical; a non-polar solvent like hexane is effective for extracting linear siloxanes.
Protocol 4.1: Ultrasonic-Assisted Solvent Extraction of Soil/Sediment
-
Sample Preparation: Homogenize the soil or sediment sample. To remove water, which can hinder extraction efficiency, freeze-dry the sample for 24 hours.
-
Spiking: Weigh approximately 5 grams (dry weight) of the sample into a glass centrifuge tube. Spike with an internal standard if required.
-
Extraction: Add 10 mL of hexane to the tube. Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[10]
-
Separation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet the solid material.[3]
-
Solvent Collection: Carefully decant the supernatant (hexane extract) into a clean collection tube.
-
Repeat Extraction: Repeat steps 3-5 two more times with fresh aliquots of hexane, combining the supernatants.
-
Cleanup (If Necessary): If high levels of organic co-extractives are present, pass the combined extract through a small column containing activated copper to remove sulfur.[3]
-
Concentration: Concentrate the final combined extract to 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Extraction from Biological Tissues (Biota)
Extracting siloxanes from biota requires a more aggressive approach to overcome the complex matrix, particularly high lipid content. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient "green" technique that uses elevated temperatures and pressures to achieve rapid and thorough extractions with reduced solvent consumption.[11][12][13]
Causality of Method Selection
PLE operates by using conventional solvents at temperatures above their normal boiling points.[14] The high pressure maintains the solvent in a liquid state, while the elevated temperature increases analyte solubility, decreases solvent viscosity, and enhances its penetration into the sample matrix.[11][14] This combination overcomes the mass transfer limitations inherent in extracting analytes from complex biological tissues.
Protocol 5.1: Pressurized Liquid Extraction (PLE) of Biota
-
Sample Preparation: Lyophilize (freeze-dry) the biological tissue to remove water. Homogenize the dried tissue into a fine powder.
-
Cell Preparation: Mix the homogenized sample (~1-2 g) with a dispersing agent like diatomaceous earth and pack it into a stainless steel PLE cell.
-
Extraction Parameters: Place the cell in the PLE system. A typical extraction might use hexane or a hexane/dichloromethane mixture as the solvent at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[11][12] Perform 1-2 static extraction cycles.
-
Lipid Removal: The resulting extract will contain lipids that can interfere with GC-MS analysis. Lipid removal can be performed via gel permeation chromatography (GPC) or by adding a portion of the extract to concentrated sulfuric acid and collecting the upper solvent layer after partitioning.
-
Concentration: Concentrate the lipid-free extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is ready for GC-MS analysis.
Integrated Analytical Workflow
The following diagram illustrates the complete workflow from sample collection to final data acquisition for the different environmental matrices.
Caption: General workflow for the extraction and analysis of linear siloxanes.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of linear siloxanes is almost universally performed using GC-MS. The gas chromatograph separates the individual siloxane compounds, which are then detected and quantified by the mass spectrometer.[6][15]
Table 2: Typical GC-MS Parameters for Linear Siloxane Analysis
| Parameter | Typical Setting | Rationale / Reference |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) | Provides good separation for a wide range of siloxanes.[6] |
| Injection Mode | Splitless | Ensures maximum transfer of analytes to the column for trace-level detection.[6] |
| Oven Program | Initial 40°C (hold 2 min), ramp 20°C/min to 220°C, ramp 5°C/min to 280°C (hold 10 min) | A starting temperature of 40°C is needed to resolve volatile L3/L4. The ramp to a high final temperature elutes higher molecular weight siloxanes like L14.[3][6] |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions for each siloxane, reducing matrix interference.[15] |
| Quantification | Internal Standard Method | Corrects for variations in extraction efficiency and instrument response.[16][17] |
Conclusion
The reliable extraction and quantification of linear siloxanes from environmental samples is achievable through the careful selection of matrix-appropriate techniques and a rigorous approach to minimizing background contamination. The protocols detailed in this application note—SPE for water, ultrasonic-assisted extraction for soils/sediments, and PLE for biota—provide a validated foundation for researchers. Adherence to these methodologies, coupled with the explanatory scientific principles, will enable the generation of high-fidelity data crucial for understanding the environmental fate and impact of these pervasive compounds.
References
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N.A. (n.d.). Determination of siloxanes in water samples employing graphene oxide/Fe3O4 nanocomposite as sorbent for magnetic sol. Universidad de Alicante. Available at: [Link]
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Varaprath, S., & Cao, L. (2000). Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2021). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. PMC. Available at: [Link]
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Dooms, E., et al. (2021). Laboratory and field study on the analyses of siloxanes in biogas by TD-GC-MS. Olores.org. Available at: [Link]
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Zhang, Y., et al. (2021). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers. Available at: [Link]
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ALS Global. (n.d.). Siloxanes in biogas and landfill gas. Available at: [Link]
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Bramston-Cook, E., & Bramston-Cook, R. (2012). Calibration Standards for Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases Using Permeation Tubes. Lotus Consulting. Available at: [Link]
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Lee, H., et al. (2018). An optimized method for the analysis of cyclic and linear siloxanes and their distribution in surface and core sediments from industrialized bays in Korea. PubMed. Available at: [Link]
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Pierce, J. L. (n.d.). Siloxane Sampling, Analysis and Data Reporting Recommendations on Standardization for the Biogas Utilization Industry. EPA. Available at: [Link]
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Pellegrino, C., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. MDPI. Available at: [Link]
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N.A. (n.d.). Determination of cyclic and linear siloxanes in soil samples by ultrasonic-assisted extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
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Narros, A., et al. (n.d.). DETERMINATION OF SILOXANES IN LANDFILL GAS BY ADSORPTION ON TENAX TUBES AND TD-GC-MS. Scientific Spectator. Available at: [Link]
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N.A. (n.d.). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. LECO Corporation. Available at: [Link]
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Lee, S., et al. (2022). Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea: source identification, seasonal variation, and bioaccumulation potential. Frontiers. Available at: [Link]
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Piechota, G. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. MDPI. Available at: [Link]
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Lee, S., et al. (2023). Spatial distribution and temporal trends of cyclic and linear siloxanes in sediment from semi-enclosed and industrialized bays of Korea, in 2013 and 2021. Frontiers. Available at: [Link]
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N.A. (n.d.). Methyl Siloxanes in Environmental Matrices around a Siloxane Production Facility, and Their Distribution and Elimination in Plasma of Exposed Population. ResearchGate. Available at: [Link]
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Wang, D., et al. (2010). Occurrence of Cyclic and Linear Siloxanes in Indoor Dust from China, and Implications for Human Exposures. ACS Publications. Available at: [Link]
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Bramston-Cook, R., & Bramston-Cook, E. (2012). Online, Direct Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases by Gas Chromatography with Mass. Lotus Consulting. Available at: [Link]
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N.A. (n.d.). Comparison of Impinger and Canister Methods for the Determination of Siloxanes in Air. Eurofins. Available at: [Link]
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N.A. (2015). Emerging Pressurized Liquid Extraction (PLE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. RJPT. Available at: [Link]
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FILAB. (n.d.). Analysis of linear siloxanes (L2, L3, L4, L5, L6). Available at: [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. Available at: [Link]
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Zhang, Z. (2014). ANALYSIS OF OCTAMETHYLCYCLOTETRASILOXANE AND DECAMETHYLCYCLOPENTASILOXANE IN WASTEWATER, SLUDGE AND RIVER SAMPLES BY HEAD. Mountain Scholar. Available at: [Link]
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MKS Instruments. (n.d.). Real-Time Siloxane Measurements at Landfill and Digester Sites using FTIR. EPA. Available at: [Link]
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Garcia-Vaquero, M., et al. (2023). Pressurized Liquid Extraction for the Recovery of Bioactive Compounds from Seaweeds for Food Industry Application: A Review. PMC. Available at: [Link]
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N.A. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. DergiPark. Available at: [Link]
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MDPI. (2023). Evaluation of Organofunctionalized Polydimethylsiloxane Films for the Extraction of Furanic Compounds. Available at: [Link]
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N.A. (n.d.). Pressurized Fluid Extraction : A Sustainable Technique with Added Values. ResearchGate. Available at: [Link]
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Pellegrino, C., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. PubMed. Available at: [Link]
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Xu, L., et al. (2012). Methyl siloxanes in environmental matrices around a siloxane production facility, and their distribution and elimination in plasma of exposed population. PubMed. Available at: [Link]
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N.A. (n.d.). Review of recent findings on occurrence and fates of siloxanes in environmental compartments. ResearchGate. Available at: [Link]
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N.A. (n.d.). Survey of Cyclic and Linear Siloxanes in Sediment from the Songhua River and in Sewage Sludge from Wastewater Treatment Plants, Northeastern China. ResearchGate. Available at: [Link]
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Application Note: Synthesis of MD₇M (Decamethylnonasiloxane) via Catalytic Equilibration
Abstract
This application note provides a detailed protocol for the synthesis of the linear siloxane oligomer MD₇M (Decamethylnonasiloxane) through the acid-catalyzed equilibration of Hexamethyldisiloxane (MM) and Octamethylcyclotetrasiloxane (D₄). This method offers precise control over the molecular weight and structure of the final product by carefully managing the stoichiometry of the reactants. The protocol utilizes Amberlyst™ 15, a solid acid catalyst, which simplifies purification. This guide covers the reaction mechanism, a step-by-step experimental procedure, characterization techniques, and a troubleshooting guide, intended for researchers in materials science and polymer chemistry.
Introduction
Linear oligo- and polydimethylsiloxanes are a cornerstone of silicone chemistry, valued for their unique properties including high thermal stability, low surface tension, and biocompatibility. Their structure is typically described using M, D, T, and Q notation, where 'M' represents the monofunctional trimethylsiloxy end-group ((CH₃)₃SiO₁/₂) and 'D' represents the difunctional dimethylsiloxy repeating unit (-(CH₃)₂SiO-).
MD₇M, or decamethylnonasiloxane, is a short-chain linear siloxane fluid with two 'M' units capping a chain of seven 'D' units. Its well-defined structure makes it a valuable material for applications requiring specific physical properties, such as a calibration standard, a dielectric fluid, or a precursor for more complex silicone architectures.
The most versatile method for synthesizing well-defined linear siloxanes is the catalytic equilibration reaction.[1] This process involves the scrambling of siloxane (Si-O-Si) bonds of linear and cyclic precursors in the presence of an acid or base catalyst until a thermodynamic equilibrium is reached.[2][3] By controlling the molar ratio of the 'M' unit source (an end-capper) to the 'D' unit source, the average chain length of the resulting linear oligomers can be precisely controlled. This note details the synthesis of MD₇M using Hexamethyldisiloxane (MM) as the 'M' source and Octamethylcyclotetrasiloxane (D₄) as the 'D' source.
Mechanism of Acid-Catalyzed Siloxane Equilibration
The core of the equilibration process is the reversible cleavage and reformation of siloxane bonds, catalyzed by a strong acid.[4] The reaction proceeds through the protonation of a siloxane oxygen atom, making the adjacent silicon atom highly electrophilic and susceptible to nucleophilic attack by another siloxane oxygen.[5][6]
The mechanism can be summarized in the following key steps:
-
Protonation: The acid catalyst (H⁺) protonates the oxygen atom of a siloxane bond in either MM or D₄.
-
Nucleophilic Attack: An oxygen atom from another siloxane molecule acts as a nucleophile, attacking the silicon atom adjacent to the protonated oxygen. This forms a transient, positively charged intermediate.
-
Bond Cleavage & Reformation: The original Si-O bond is cleaved, and a new one is formed, effectively "scrambling" the siloxane units.
-
Deprotonation: A proton is released, regenerating the catalyst and leaving a rearranged siloxane chain.
This process continues until the system reaches a thermodynamic equilibrium, which consists of a distribution of linear chains (MDₓM) and various cyclic species (Dₓ).[7] The distribution is governed by the initial M:D molar ratio.
Experimental Protocol
Materials & Equipment
| Reagent / Material | Grade | Supplier | Notes |
| Hexamethyldisiloxane (MM) | ≥98.5% | Sigma-Aldrich | End-capping agent |
| Octamethylcyclotetrasiloxane (D₄) | ≥98% | Gelest, Inc. | Source of repeating units |
| Amberlyst™ 15 (DRY) | Hydrogen form | DuPont | Heterogeneous acid catalyst[8] |
| Toluene | Anhydrous | Sigma-Aldrich | Optional solvent |
| Sodium Bicarbonate | Reagent Grade | Fisher Scientific | For neutralization (if needed) |
| Nitrogen (N₂) or Argon (Ar) | High Purity | - | For inert atmosphere |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and N₂/Ar inlet adapter
-
Magnetic stirrer and heating mantle with temperature control
-
Glass funnel for filtration
-
Rotary evaporator and vacuum pump for purification[9]
Stoichiometric Calculations
To synthesize MD₇M, the target molar ratio of M units to D units is 2:7 .
-
Hexamethyldisiloxane (MM, M.W. 162.38 g/mol ) provides 2 M units per molecule.
-
Octamethylcyclotetrasiloxane (D₄, M.W. 296.62 g/mol ) provides 4 D units per molecule.
Therefore, the required molar ratio of MM to D₄ is: (Moles of MM × 2 M units) / (Moles of D₄ × 4 D units) = 2 / 7 Moles of MM / Moles of D₄ = 4 / 7
Example Calculation for a ~100 g batch:
-
Choose a basis, e.g., 4 moles of MM. Mass = 4 mol × 162.38 g/mol = 649.52 g.
-
Calculate moles of D₄: 7 moles. Mass = 7 mol × 296.62 g/mol = 2076.34 g.
-
Scale down to ~100 g total. Total mass = 2725.86 g. Scaling factor = 100 / 2725.86 ≈ 0.0367.
-
Mass of MM: 649.52 g × 0.0367 = 23.84 g
-
Mass of D₄: 2076.34 g × 0.0367 = 76.16 g
-
Step-by-Step Synthesis Procedure
-
Preparation: Assemble the three-neck flask with a condenser, magnetic stir bar, and nitrogen inlet. Dry all glassware thoroughly in an oven at 120°C and cool under a stream of dry nitrogen.
-
Charging Reactants: To the flask, add the calculated masses of hexamethyldisiloxane (MM) and octamethylcyclotetrasiloxane (D₄). Begin stirring to form a homogeneous solution.
-
Catalyst Addition: Add Amberlyst™ 15 catalyst. A typical catalyst loading is 1-2% of the total reactant weight.[10][11] For a 100 g reaction, this would be 1-2 g.
-
Equilibration: Heat the reaction mixture to 60-80°C with vigorous stirring.[10] The reaction is typically allowed to proceed for 4-8 hours. The progress can be monitored by taking small aliquots over time and analyzing them by Gas Chromatography (GC) until the product distribution becomes stable.
-
Catalyst Removal: Once the reaction has reached equilibrium, cool the mixture to room temperature. Remove the solid Amberlyst™ 15 catalyst by simple gravity filtration. The catalyst can be washed with a small amount of toluene, dried, and potentially reused.
-
Purification: The crude product is a mixture of the target MD₇M, other linear oligomers, and residual cyclic siloxanes. The primary purification step is vacuum stripping to remove the volatile components (unreacted D₄ and other small cyclics like D₅, D₆).[12] Transfer the filtrate to a round-bottom flask and heat to 120-150°C under reduced pressure (<1 Torr) using a rotary evaporator or a short-path distillation apparatus.[13][14] Collect and discard the volatile fraction. The purified MD₇M remains as the residue.
-
Characterization: Analyze the final product for purity and identity using GC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²⁹Si), and Gel Permeation Chromatography (GPC).
Results and Characterization
The success of the synthesis is determined by the product distribution at equilibrium and the purity of the final isolated product.
| Parameter | Target Value / Observation | Significance |
| M:D Molar Ratio | 4:7 (MM:D₄) | Directly controls the average degree of polymerization. |
| Reaction Temp. | 60-80 °C | Affects the rate of equilibration. Higher temps can lead to side reactions. |
| Reaction Time | 4-8 hours | Must be sufficient to reach thermodynamic equilibrium. |
| Yield (Isolated) | 70-85% | Dependent on the equilibrium position and efficiency of purification. |
| Purity (by GC) | >95% MD₇M | Indicates effective removal of other oligomers and cyclics. |
| ¹H NMR (CDCl₃) | δ ~0.06 ppm (s, Si-CH₃) | A single, sharp peak confirms the clean dimethylsiloxane environment. |
| GPC (PDI) | < 1.2 | A low Polydispersity Index indicates a narrow molecular weight distribution. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction is very slow or does not start. | 1. Inactive catalyst (e.g., moisture contamination).[10]2. Insufficient temperature. | 1. Use fresh, dry Amberlyst™ 15. Ensure reactants are anhydrous.2. Increase temperature gradually to 80°C. |
| Product has a broad molecular weight distribution. | 1. Reaction has not reached equilibrium.2. Incorrect M:D ratio. | 1. Increase reaction time and monitor by GC until distribution is stable.2. Re-verify stoichiometric calculations and reactant masses. |
| Final product contains high levels of cyclics. | Inefficient purification. | Increase the temperature and/or vacuum during the stripping step. A fractional distillation setup may provide better separation.[13] |
| Product appears cloudy after filtration. | Fine catalyst particles passed through the filter. | Use a finer porosity filter (e.g., a 0.45 µm syringe filter for small scale) or allow particles to settle and decant before a second filtration. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Hexamethyldisiloxane and Octamethylcyclotetrasiloxane are flammable liquids. Keep away from ignition sources.
-
Handle the Amberlyst™ 15 catalyst with care; it is a strong acid and can cause irritation.
-
Vacuum operations should be conducted behind a safety shield.
References
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Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(10), 2165–2175. [Link]
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American Chemical Society. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics. [Link]
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Kantor, S. W., Grubb, W. T., & Osthoff, R. C. (1954). The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes. Journal of the American Chemical Society, 76(20), 5190–5195. [Link]
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Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ResearchGate. [Link]
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Larin, M. F., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 14(12), 2408. [Link]
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Scribd. (2002). Mechanism of The Acid-Catalyzed Si-O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. [Link]
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MDPI. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI. [Link]
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American Chemical Society. (1954). The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes. Journal of the American Chemical Society. [Link]
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Royal Society of Chemistry. (2024). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Sustainable Energy & Fuels. [Link]
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MDPI. (2025). Synthesis of Linear Modified Siloxane-Based Thickeners and Study of Their Phase Behavior and Thickening Mechanism in Supercritical Carbon Dioxide. MDPI. [Link]
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American Chemical Society. (1953). The Mechanism of the Base-catalyzed Rearrangement of Organopolysiloxanes. Journal of the American Chemical Society. [Link]
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Pearson. (n.d.). Acid-Catalyzed Hydration. Retrieved from Pearson Website. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DuPont™ AmberLyst™ 15DRY [dupont.com]
- 9. vacculex.com [vacculex.com]
- 10. US20040176561A1 - Continuous cationic polymerization of siloxanes - Google Patents [patents.google.com]
- 11. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rissochem.com [rissochem.com]
- 13. schatzlab.gatech.edu [schatzlab.gatech.edu]
- 14. data.epo.org [data.epo.org]
Solid-phase microextraction (SPME) methods for siloxane analysis
Application Note: Precision Analysis of Volatile Methyl Siloxanes (VMS) via Solid-Phase Microextraction (SPME)
Abstract & Strategic Overview
Volatile Methyl Siloxanes (VMS) are ubiquitous organosilicon compounds used extensively in personal care products and industrial applications.[1] Their analysis is critical for two distinct sectors: Renewable Energy (where siloxanes in biogas form abrasive silica during combustion, destroying engines) and Environmental Toxicology (monitoring bioaccumulation of D4, D5, and D6).
Traditional liquid-liquid extraction (LLE) is often unsuitable for VMS due to high solvent background interference and loss of volatile analytes. Solid-Phase Microextraction (SPME) offers a solvent-free, highly sensitive alternative.[2] However, the ubiquity of siloxanes in the laboratory environment makes this analysis prone to false positives.
This guide details a high-integrity SPME GC-MS workflow designed to distinguish true analyte signal from ubiquitous background noise.
Mechanistic Insight: Fiber Selection & Theory
The choice of SPME fiber is the single most critical variable. While siloxanes are non-polar, using a standard Polydimethylsiloxane (PDMS) fiber is often counter-productive due to "phase swelling" and high background bleed that mimics the analyte.
-
The Recommendation: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (50/30 µm).[3][4]
-
The Causality:
-
DVB (Divinylbenzene): Retains larger, semi-volatile cyclic siloxanes (D5, D6).
-
Carboxen: A microporous carbon sieve that effectively traps the smaller, highly volatile linear siloxanes (L2, L3) which would otherwise break through a pure PDMS phase.
-
Competitive Adsorption: The tri-phase composition prevents high-concentration matrix components (like limonene in biogas) from displacing trace siloxanes.
-
Critical Control Points: The "Zero-Background" Mandate
Trustworthiness in siloxane analysis is defined by contamination control. You must treat the analyst and the instrument as active contamination sources.
A. The Analyst as the Source
Personal care products (deodorants, hair gels, lotions) contain high percentages of D4 and D5.
-
Protocol: Analysts must wear nitrile gloves and lab coats laundered in fragrance-free detergent. Avoid applying personal care products on the day of analysis.
B. The Instrument as the Source
The GC septum is made of silicone rubber. Repeated puncturing releases cyclic siloxanes (septum bleed) directly into the inlet.
-
Protocol: Use "Low-Bleed" or "BTO" (Bleed and Temperature Optimized) septa.
-
Expert Tip (Delayed Injection): Program the GC to keep the split valve open for 0.5 minutes before desorbing the fiber, or use a septum-equipped programmable injector (SPI) to physically separate septum volatiles from the sample.
C. Visualization of Contamination Pathways
Caption: Pathways of siloxane contamination (Red) and required mitigation barriers (Green).
Experimental Protocols
Protocol A: Headspace SPME for Biogas (Air Matrices)
Target: L2-L5, D3-D5 in methane-rich gas.[5]
-
Sampling: Collect biogas into Tedlar® bags. Note: Analyze within 24 hours to prevent adsorption of D4/D5 onto the bag walls.
-
Transfer: Use a gas-tight syringe to transfer 10 mL of biogas into a 20 mL headspace vial.
-
Equilibration: Incubate vial at 40°C for 5 minutes .
-
Why? Higher temperatures risk desorbing the highly volatile L2/L3 from the fiber; 40°C is the thermodynamic "sweet spot."
-
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 15 minutes at 40°C.
-
Desorption: Insert fiber into GC inlet (250°C) for 3 minutes (Splitless mode).
Protocol B: Headspace SPME for Wastewater/Sludge
Target: Trace D4, D5, D6 in aqueous matrices.[6][7]
-
Sample Prep: Aliquot 10 mL of wastewater into a 20 mL vial.
-
Matrix Modification (The "Salting Out" Effect): Add 3g of NaCl and a magnetic stir bar.
-
Why? Increasing ionic strength reduces the solubility of hydrophobic siloxanes, driving them into the headspace (Henry's Law constant enhancement).
-
-
Agitation: Agitate at 500 RPM.
-
Equilibration: 40°C for 10 minutes.
-
Extraction: Expose fiber for 30 minutes at 40°C.
-
Desorption: 3 minutes at 250°C.
GC-MS Configuration & Data Analysis
Column: 30m x 0.25mm x 0.25µm 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5ms). Note: While 5% phenyl columns bleed siloxanes, they provide the best separation. Use MS spectral subtraction to manage bleed.
MS Acquisition: Selected Ion Monitoring (SIM) is required for sensitivity.
Table 1: Target Ions for Quantification
| Analyte | Abbr. | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) | Retention (Approx) |
| Hexamethyldisiloxane | L2 | 147 | 131 | 73 | 2.5 min |
| Octamethyltrisiloxane | L3 | 221 | 205 | 73 | 4.1 min |
| Decamethyltetrasiloxane | L4 | 295 | 207 | 73 | 6.8 min |
| Hexamethylcyclotrisiloxane | D3 | 207 | 191 | 73 | 3.2 min |
| Octamethylcyclotetrasiloxane | D4 | 281 | 265 | 73 | 5.5 min |
| Decamethylcyclopentasiloxane | D5 | 355 | 267 | 73 | 7.9 min |
| Dodecamethylcyclohexasiloxane | D6 | 341* | 429 | 73 | 9.8 min |
*Note: D6 often fragments heavily; m/z 341 or 429 are common quant ions depending on MS source energy.
Validation & Quality Assurance
To ensure the protocol is self-validating, implement the following:
-
The "System Blank": Run a blank SPME fiber (exposed to an empty, baked vial) before every sample batch. If D3/D4 peaks appear, bake the fiber at 260°C for 30 mins.
-
Internal Standard: Spike samples with Tetrakis(trimethylsilyloxy)silane (M4Q) . It mimics the structure of cyclic siloxanes but is chemically distinct, allowing for correction of fiber variations.
-
Linearity: 0.05 µg/L to 100 µg/L (R² > 0.99).
References
-
Schweigkofler, M., & Niessner, R. (2001). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. Environmental Science & Technology. [Link]
-
Sparham, C., et al. (2008). Determination of decamethylcyclopentasiloxane in river water and final effluent by headspace gas chromatography/mass spectrometry. Journal of Chromatography A. [Link]
-
Cheng, Y., et al. (2011). Sample preparation for the determination of volatile methylsiloxanes in environmental samples. Talanta. [Link]
-
Restek Corporation. (2023). Monitoring Volatile Siloxanes in Biogas. Application Note. [Link]
Sources
- 1. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 2. respiratoryresearch.com [respiratoryresearch.com]
- 3. discover.restek.com [discover.restek.com]
- 4. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 5. Determination of linear and cyclic volatile methyl siloxanes in biogas and biomethane by solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
Application Note: High-Precision In Vitro Dermal Absorption Testing of Linear Siloxanes (L2–L5)
Executive Summary: The Volatility-Lipophilicity Paradox
Testing the dermal absorption of linear siloxanes presents a unique bioanalytical challenge that fails under standard OECD 428 protocols. These compounds exist at the extreme edge of the physicochemical spectrum: they are highly volatile (leading to rapid evaporative loss) and extremely lipophilic (leading to reservoir formation in the stratum corneum and poor solubility in receptor fluids).
Standard static Franz cell setups will result in mass balance failures (<85% recovery) due to evaporation, or underestimation of absorption due to receptor fluid saturation. This guide details a Modified Iso-Volumetric Trap System to capture the evaporated fraction while maintaining physiological sink conditions.
Target Analytes
| Analyte | Abbr. | CAS No.[1] | Log Kow | Vapor Pressure (25°C) | Challenge |
| Hexamethyldisiloxane | L2 | 107-46-0 | ~4.2 | 42 hPa | Extreme Volatility |
| Octamethyltrisiloxane | L3 | 107-51-7 | ~5.3 | 5.3 hPa | High Volatility |
| Decamethyltetrasiloxane | L4 | 141-62-8 | ~6.4 | 0.7 hPa | Balanced Volatility/Lipophilicity |
| Dodecamethylpentasiloxane | L5 | 141-63-9 | ~7.6 | 0.1 hPa | Extreme Lipophilicity |
Experimental Design & System Setup
The "Trap" Configuration (Critical)
To satisfy OECD mass balance requirements (90–110%), the evaporated fraction must be quantified. You cannot use an open donor chamber. You must use a Charcoal-Occluded Teflon Cap .
The Mechanism:
-
Donor Chamber: Semi-occluded to allow natural evaporation kinetics but sealed from the room environment.
-
Trap: Activated charcoal filter paper (e.g., 3M organic vapor monitor pads) placed inside the donor cap, 5mm above the skin surface.
-
Seal: Parafilm or Teflon tape wrapping the junction between donor and receptor chambers.
Receptor Fluid Selection (Sink Conditions)
Linear siloxanes have water solubility in the parts-per-billion (ppb) range. Saline or PBS will act as a barrier, not a sink.
-
Recommended Fluid: Phosphate Buffered Saline (PBS) + 6% Bovine Serum Albumin (BSA).
-
Why: BSA binds lipophilic molecules, mimicking capillary clearance without damaging the skin barrier (unlike ethanol or surfactants which may extract skin lipids and artificially enhance penetration).
-
-
Alternative (If BSA interferes with analysis): PBS + 1-2% Tween-80 (requires validation that skin integrity is not compromised).
Visual Workflow: The Trap System
Figure 1: Schematic of the modified Franz cell setup required to capture volatile siloxanes.
Detailed Protocol
Phase 1: Skin Preparation
-
Source: Human cadaver skin (abdomen/thigh) or porcine ear skin (fresh).
-
Thickness: Dermatomed to 400–500 µm. Note: Full thickness is discouraged as the dermis can retain hydrophobic siloxanes, delaying appearance in receptor fluid.
-
Integrity Test: Measure TEWL (Transepidermal Water Loss) or Tritiated Water flux. Reject skin if TEWL > 10 g/m²/h.
Phase 2: Dosing & Exposure
-
Equilibration: Mount skin in Franz cells. Circulate receptor fluid at 32°C for 30 mins.
-
Dosing: Apply 10 µL/cm² (finite dose) of the siloxane formulation.
-
Critical: Use a positive displacement pipette. Air-displacement pipettes will drip due to low surface tension and high vapor pressure.
-
-
Occlusion: Immediately place the charcoal-lined cap over the donor chamber and seal with Parafilm.
-
Duration: 24 hours standard exposure.
Phase 3: Sampling & Extraction (The Mass Balance)
At T=24h, the system is dismantled. Every compartment is analyzed.
| Compartment | Extraction Solvent | Procedure |
| Charcoal Trap | THF or Hexane | Transfer filter to vial. Add 5mL solvent. Sonicate 30 min. |
| Donor Wash | Hexane | Wash skin surface 2x with solvent-soaked swabs. |
| Stratum Corneum | Hexane | Tape Stripping: 15-20 strips. Extract strips in solvent. |
| Epidermis/Dermis | THF | Heat separate epidermis/dermis? No, mince and extract whole in THF overnight. |
| Receptor Fluid | Hexane (Liquid-Liquid) | Liquid-Liquid Extraction (LLE) of BSA fluid with Hexane (1:1 ratio). |
Analytical Quantification (GC-MS/FID)
Due to the lack of chromophores, UV detection (HPLC) is impossible. GC is mandatory.
-
Instrument: GC-MS (SIM mode) for sensitivity, or GC-FID for high concentrations.
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).
-
Inlet: Splitless (to maximize sensitivity).
-
Temperature Program:
-
Start: 40°C (Hold 2 min) – Critical for L2 retention.
-
Ramp: 20°C/min to 250°C.
-
-
Internal Standard: Tetrakis(trimethylsilyloxy)silane (M4Q) or a cyclic siloxane (D4) if not present in the sample.
Self-Validation Check: Run a "Cell Blank" (dosed cell with no skin, sealed) to verify 100% recovery in the trap. If Trap Recovery < 90% in the blank, your seal is leaking.
Data Analysis & Interpretation
Mass Balance Calculation
Total Recovery (%) must be calculated as:
-
Acceptance Criteria: 85% – 115% (OECD 428).
-
Typical Distribution for L2: 90-95% in Trap, <1% in Receptor Fluid.
-
Typical Distribution for L5: 20-40% in Trap, >50% on Skin Surface/SC.
Decision Logic for "Absorbed" Dose
According to SCCS Notes of Guidance:
-
Receptor Fluid: Always counts as absorbed.
-
Viable Epidermis/Dermis: Counts as absorbed.[2]
-
Stratum Corneum (Tape Strips):
-
Strips 1-2: Considered "unabsorbed" (surface residue).
-
Strips 3-20: Usually considered "absorbed" unless it can be proven they do not migrate. For siloxanes, the SC is often a reservoir; conservative assessment includes this fraction.
-
-
Trap/Evaporation: Not absorbed.
Analytical Workflow Diagram
Figure 2: Analytical workflow for compartmental extraction and quantification.
Troubleshooting & Common Pitfalls
-
Low Recovery (<80%):
-
Cause: Leakage of vapor.[3]
-
Fix: Apply vacuum grease to the glass flange of the Franz cell before clamping. Ensure the charcoal trap covers the entire surface area of the cap.
-
-
High Baseline Noise in GC:
-
Cause: Leaching of plasticizers from the Franz cell tubing or Parafilm.
-
Fix: Use Teflon (PTFE) tubing and glass components only. Avoid contact between solvent and Parafilm during extraction.
-
-
Receptor Fluid Emulsion:
-
Cause: Vigorous shaking of BSA/Hexane.
-
Fix: Centrifuge at 3000g for 10 mins to break the emulsion.
-
References
-
OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals.[4][5] Link
-
SCCS (Scientific Committee on Consumer Safety). (2010).[2][6] Opinion on Cyclomethicone Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5).[1][3][6][7] SCCS/1241/10.[1] Link
-
European Chemicals Agency (ECHA). (2017). Guidance on Information Requirements and Chemical Safety Assessment. Chapter R.7c: Endpoint specific guidance.Link
-
Reddy, M. B., et al. (2016). Modeling of human dermal absorption of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5).[3] Toxicological Sciences. Link
-
Xu, Y., et al. (2016). Dermal absorption of cyclic siloxanes: In vitro and in vivo correlation.[6] Regulatory Toxicology and Pharmacology. Link
Sources
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 5. Skin absorption - OECD 428 - YesWeLab. [yeswelab.fr]
- 6. tandfonline.com [tandfonline.com]
- 7. Dermal absorption of cyclic and linear siloxanes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Eicosamethylnonasiloxane in soft lithography
Application Note: Precision Modulation of PDMS Mechanics and Microfluidics using Eicosamethylnonasiloxane ( )
Executive Summary
Soft lithography and microfluidics predominantly rely on Polydimethylsiloxane (PDMS) elastomers.[1][2][3] However, the standard Sylgard 184 formulation often lacks the mechanical compliance or physicochemical precision required for advanced drug screening and tissue engineering.
Eicosamethylnonasiloxane (
-
Droplet Microfluidics: Acting as a gas-permeable, biocompatible carrier fluid for high-throughput drug screening.
-
Elastomer Tuning: Serving as a swelling agent and plasticizer to modulate PDMS modulus and channel dimensions with sub-micron accuracy.
Part 1: Physicochemical Profile & Mechanistic Logic
To achieve reproducible results, researchers must distinguish Eicosamethylnonasiloxane from generic silicone fluids. It is a volatile methyl siloxane (VMS) with a defined structure.
Table 1: Physicochemical Properties of Eicosamethylnonasiloxane
| Property | Value | Relevance to Soft Lithography |
| CAS Number | 2652-13-3 | Unique identifier for procurement (high purity). |
| Molecular Structure | Linear ( | Non-reactive chain; acts as a plasticizer in curing networks. |
| Boiling Point | ~173°C (at 4.9 mmHg) | High enough to remain stable during cell culture; volatile enough for vacuum removal if needed. |
| Refractive Index | ~1.398 | Close match to PDMS (~1.40), minimizing optical aberration in microscopy. |
| Viscosity | Low (< 10 cSt) | Reduces backpressure in microfluidic channels compared to heavy oils. |
| Surface Tension | ~20-22 mN/m | Facilitates wetting of PDMS; critical for droplet breakup. |
Mechanistic Insight: Why ?
In standard soft lithography, "silicone oil" is often added to PDMS to lower its Young's Modulus. However, commercial silicone oils are polydisperse mixtures. Batch-to-batch variations in molecular weight distribution lead to inconsistent leaching rates and mechanical properties. Eicosamethylnonasiloxane is a single molecular species. Its use ensures that the swelling ratio or plasticization effect is thermodynamically determined and strictly reproducible, eliminating the "black box" variability of generic oils.
Part 2: Application A - High-Fidelity Droplet Microfluidics
Context: Drug development requires encapsulating single cells in picoliter droplets for toxicity screening.
The Challenge
Standard fluorinated oils (e.g., HFE-7500) are excellent for droplet stability but can be expensive and require specialized surfactants. Heavy silicone oils often have high viscosity, causing pressure failures in soft PDMS channels.
The Solution
Eicosamethylnonasiloxane serves as an ideal continuous phase because:
-
Gas Permeability: It has one of the highest oxygen diffusion coefficients of any liquid, ensuring cell viability during incubation.
-
Viscosity Match: Its low viscosity prevents channel deformation (ballooning) under flow.
Protocol: Single-Cell Encapsulation for Drug Screening
Materials:
-
Microfluidic Chip: Flow-focusing PDMS device (hydrophobic).
-
Continuous Phase: Eicosamethylnonasiloxane + 2% w/w PG-modified Silicone Surfactant (to stabilize drops).
-
Dispersed Phase: Cell media + Test Drug Compound.
Step-by-Step Methodology:
-
Phase Preparation: Degas the Eicosamethylnonasiloxane under vacuum (200 mbar, 10 min) to remove dissolved air bubbles that could destabilize flow.
-
Priming: Inject the Continuous Phase (Oil) first at 500 µL/hr to wet the channel walls. This ensures the walls remain hydrophobic.
-
Droplet Generation: Introduce the Dispersed Phase (Aqueous). Adjust flow rates to achieve a Capillary Number (
) between 0.01 and 0.1.-
Formula:
(where =viscosity, =velocity, =interfacial tension). -
Target: Monodisperse droplets (30-50 µm diameter).
-
-
Incubation: Collect droplets in a reservoir. The high gas permeability of the siloxane allows incubation in standard
incubators without oil exchange.
Visualization: Droplet Generation Logic
Figure 1: Logical flow of droplet generation. The low viscosity of Eicosamethylnonasiloxane allows efficient shear generation (D) without deforming the chip.
Part 3: Application B - Precision Elastomer Tuning (Plasticization)
Context: Printing on soft biological tissues (e.g., brain, lung) requires a stamp with a modulus < 1 MPa to prevent tissue damage. Standard PDMS (~2 MPa) is too stiff.
The Mechanism
Adding Eicosamethylnonasiloxane to the uncured PDMS mixture acts as a non-reactive spacer . It occupies volume within the crosslinked network but does not chemically bind. This increases the average molecular weight between crosslinks (
Protocol: Fabrication of "Soft-PDMS" Stamps
-
Formulation:
-
Weigh Sylgard 184 Base and Curing Agent (10:1 ratio).
-
Add Eicosamethylnonasiloxane at 10-30% by weight .
-
Note: >30% may lead to excessive leaching (syneresis) on the substrate.
-
-
Mixing: Mix vigorously for 5 minutes. The low viscosity of the siloxane additive helps degas the mixture faster than standard PDMS.
-
Curing: Cure at 65°C for 4 hours.
-
Critical: Do not cure >100°C, as the vapor pressure of Eicosamethylnonasiloxane may cause bubble formation within the matrix.
-
-
Extraction (Optional): If the goal is porosity rather than softness, immerse the cured stamp in ethanol. The ethanol will extract the Eicosamethylnonasiloxane, leaving behind a porous, sponge-like PDMS structure useful for wicking fluids.
Visualization: Network Modification
Figure 2: Mechanism of modulus reduction and porosity generation. The inert additive spaces out crosslinks, softening the material.
Part 4: Protocol - Solvent-Assisted Channel Tuning
Context: A researcher needs to reduce the width of a microfluidic channel from 50 µm to 45 µm post-fabrication to increase flow resistance.
Theory: PDMS swells when exposed to compatible solvents.[4] Eicosamethylnonasiloxane is a "good solvent" for PDMS (
Protocol:
-
Fabrication: Create standard PDMS channels bonded to glass.
-
Immersion: Fill the channels with Eicosamethylnonasiloxane.
-
Equilibrium: Allow to sit for 30 minutes. The PDMS walls will absorb the siloxane and swell isotropically.
-
Result: The channel width decreases by approximately 5-10% depending on the specific geometry.
-
Operation: Use the device immediately. The swelling fluid acts as a lubricious layer, preventing protein adsorption (bio-fouling).
References
-
Gelest, Inc.Silicone Fluids: Stable, Inert Media. (Technical Brochure regarding VMS properties).
-
Whitesides, G. M., et al. "Soft Lithography." Annual Review of Materials Science, 1998.
-
Mazutis, L., et al. "Single-cell analysis and sorting using droplet-based microfluidics." Nature Protocols, 2013. (Context for carrier fluids).
-
Lee, J. N., et al. "Solvent Compatibility of Poly(dimethylsiloxane)-Based Microfluidic Devices." Analytical Chemistry, 2003.
-
Dolomite Microfluidics.Droplet Generation Guide.
Sources
- 1. alineinc.com [alineinc.com]
- 2. PDMS: The Versatile Polymer for Microfluidic Chips | Elveflow [elveflow.com]
- 3. Introduction about soft-lithography for microfluidics - Elveflow [elveflow.com]
- 4. Influence of different organic solvents on degree of swelling of poly (dimethyl siloxane)-based sealer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Siloxane Ghost Peak Elimination: A Senior Scientist’s Troubleshooting Protocol
Welcome to the Advanced GC-MS Technical Support Center.
I am Dr. Aris, your Senior Application Scientist. You are likely here because you have observed specific, repeating mass spectral peaks—most likely m/z 73, 207, 281, or 355 —that are interfering with your trace analysis or library matching.
These are siloxanes (cyclic polymethylsiloxanes). While ubiquitous in a GC lab, their presence as distinct "ghost peaks" indicates a breach in your system's hygiene or thermal stability. This guide does not just list "fixes"; it explains the causality of contamination so you can build a self-validating maintenance protocol.
Phase 1: Diagnostic Triage
"Is it Bleed or Contamination?"
Before tearing down your inlet, you must distinguish between Column Bleed (thermal degradation) and System Contamination (discrete ghost peaks).
| Feature | Column Bleed (Normal) | Siloxane Contamination (Abnormal) |
| Visual Profile | Continuous rising baseline at high temp (>280°C). | Distinct, sharp peaks (often equidistant). |
| Primary Ions | m/z 207, 281 (D3, D4 rings).[1] | m/z 73, 147, 207, 281, 355, 429 . |
| Origin | Stationary phase "backbiting" mechanism.[2] | Septa particles, liner activity, vial cap glue. |
| Action | Condition column; check O2 filters.[3][4] | Maintenance of inlet/vials required.[3][5][6] |
The "No-Injection" Validation Experiment
To isolate the source, perform this mandatory diagnostic run before changing any parts.
Protocol:
-
Set up your standard instrument method.
-
Physical Action: Remove the syringe from the autosampler.
-
Software Action: Start a "0.0 µL" injection or a "No Injection" run.
-
Note: The GC must go through the full temperature ramp.
-
-
Analysis:
-
Scenario A: Peaks are absent.[7] -> Source is the Sample/Vial. (Go to Section 4).
-
Scenario B: Peaks are present. -> Source is the Inlet or Carrier Gas. (Go to Section 2).
-
Phase 2: The Inlet (The Primary Suspect)
Symptom: Discrete siloxane peaks appear even in a "No-Injection" blank.
The inlet is the hottest point of entry and the most common source of "ghost" siloxanes. The culprit is usually the septum or the O-ring .
Q: Why does my septum cause peaks even if I haven't injected anything?
A: This is "Septum Bleed." It occurs when the septum is overheated or mechanically damaged.
-
Mechanism: High inlet temperatures (>250°C) volatilize low-molecular-weight cyclic siloxanes from the septum rubber.
-
The "Coring" Effect: A dull or burred needle cuts a microscopic cylinder of rubber (a "core") and drops it into the liner. This core sits in the hot liner, continuously outgassing siloxanes.
Troubleshooting Protocol: Inlet Hygiene
-
Cool Down: Reduce inlet and oven to <50°C.
-
Septum Replacement:
-
Use BTO (Bleed and Temperature Optimized) septa rated for >300°C.
-
Critical Step: Do NOT overtighten the septum nut.
-
Torque Rule: Tighten until finger-tight, then turn only 1/4 turn more. Overtightening crushes the septum, causing it to fragment into the liner.
-
-
Liner Maintenance:
-
Remove the liner. Inspect for septum particles (small specks on the glass wool).
-
If particles are found, the liner is compromised. Replace it.
-
Expert Tip: Use deactivation-certified liners (e.g., Sky or Ultra Inert) to prevent siloxanes from adhering to active glass sites.
-
-
O-Ring Check: Ensure the liner O-ring is graphite or fluoroelastomer, not standard rubber.
Phase 3: The Column (Bleed vs. Damage)
Symptom: Rising baseline starting at ~260°C, dominated by m/z 207 and 281.
Q: My column is "Low Bleed." Why is the baseline rising?
A: All polysiloxane columns bleed. The polymer chains thermally vibrate and "backbite," forming cyclic rings (D3/D4) that elute into the MS. However, excessive bleed indicates Oxygen Damage .
-
Causality: Oxygen at high temperatures catalyzes the cleavage of the siloxane backbone. This is irreversible damage.
Protocol: The Oxygen Exclusion & Conditioning Workflow
-
Leak Check (The Golden Rule):
-
Use an electronic leak detector (not soap solution!) on the reduction plate and column nut.
-
MS Check: Monitor m/z 28 (Nitrogen) and m/z 32 (Oxygen). The ratio should be ~4:1. If m/z 32 is high relative to 28, you have a leak.
-
-
Conditioning (The Right Way):
Phase 4: Sample Vials (The Silent Killer)
Symptom: Peaks appear only when a solvent is injected (Scenario A from Phase 1).
Q: How do sample vials cause siloxane peaks?
A: The solvent (especially Dichloromethane or Hexane) vaporizes inside the vial, pressurizing it. The solvent vapor dissolves the adhesive or the silicone layer of the cap septa.
-
The "Vacuum" Error: If you re-use a vial, the vacuum created by the previous injection can suck microscopic septum particles into the liquid.
Protocol: Vial Integrity
-
Cap Selection: Use PTFE-lined (Teflon-faced) silicone septa. The PTFE acts as a chemical barrier.[9]
-
The "One-Puncture" Rule: Never inject from the same vial twice if you are doing trace siloxane analysis.
-
Solvent Height: Ensure your sample liquid does not touch the septum when the vial is inverted or agitated.
Visual Troubleshooting Logic
Diagram 1: Diagnostic Decision Tree
Use this logic flow to identify the specific source of the ghost peaks.
Caption: Logical workflow to isolate siloxane sources. Blue nodes indicate actions; Red/Green indicate the isolated source location.
Diagram 2: The Cycle of Siloxane Generation
Understanding where the ions are generated helps in selecting the right replacement part.
Caption: The "Chain of Custody" for siloxane ions. Note that Inlet issues usually precede Column issues.
References & Further Reading
-
Restek Corporation. (2020). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? Retrieved from [Link][4][10]
-
Agilent Technologies. (2024).[2] How Does Bleed Impact GC/MS Data and How Can It Be Controlled? Retrieved from [Link][2]
-
Shimadzu Corporation. (n.d.). Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Retrieved from [Link][10][11][12]
-
GL Sciences. (n.d.). Siloxane peaks in baseline GCMS.[13][14][15] Retrieved from [Link]
-
Chromatography Online. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. reddit.com [reddit.com]
- 4. GC Troubleshooting—High GC Column Bleed [discover.restek.com]
- 5. gcms.cz [gcms.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. coleparmer.com [coleparmer.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? [discover.restek.com]
- 10. welch-us.com [welch-us.com]
- 11. help.waters.com [help.waters.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Cyclosiloxane peaks in blanks on GC/MS - Chromatography Forum [chromforum.org]
- 14. benchchem.com [benchchem.com]
- 15. Siloxane peaks in baseline GCMS [glsciences.eu]
Technical Support Center: Distinguishing Native L9 Siloxane from Septum Bleed Artifacts
Executive Summary: The Analyte vs. Artifact Dilemma
In high-sensitivity GC-MS analysis, distinguishing between native linear siloxanes (such as L9, a linear permethylated siloxane with 9 silicon units) and septum bleed artifacts (predominantly cyclic siloxanes like D3–D7) is a critical data integrity challenge.
While both species share identical elemental backbones (
-
Native L9 (
): A linear analyte often sought in environmental monitoring, biological accumulation studies, or high-performance lubricant analysis. -
Septum Bleed (Cyclic
): A thermal degradation byproduct (typically D3–D7) originating from the injector septum or liner, appearing as "ghost peaks."
This guide provides a self-validating framework to definitively categorize these peaks.
Diagnostic Workflow (Decision Logic)
The following flowchart outlines the logical pathway to determine if a peak is a native L9 analyte or a system artifact.
Figure 1: Decision matrix for distinguishing native linear siloxanes from cyclic bleed artifacts.
Technical Deep Dive: Mass Spectral & Chromatographic Fingerprinting
Mechanism of Formation
To troubleshoot effectively, you must understand the causality of the molecules present.
-
Septum Bleed (Cyclic): At high inlet temperatures (>250°C), the cross-linked polydimethylsiloxane (PDMS) polymer in the septum undergoes thermal "back-biting." This depolymerization preferentially forms thermodynamically stable cyclic rings (D3, D4, D5, D6).
-
Native L9 (Linear): These are linear chains (
). They do not form spontaneously from septum degradation in significant quantities; they are typically introduced via the sample (e.g., cosmetics, biological tissue, or environmental water).
Mass Spectral Differentiation (EI Source)
While both species generate m/z 73 (
| Feature | Linear Siloxane (L9) | Septum Bleed (Cyclic D-Series) |
| Structure | Open chain ( | Closed ring ( |
| Key Ion: m/z 73 | Base Peak (100%) | High (often 50-100%) |
| Key Ion: m/z 147 | High abundance | Often Base Peak (100%) or > m/z 73 |
| Key Ion: m/z 281 | Low/Moderate ( | High (Characteristic of D4/D5) |
| [M-15]+ (Methyl Loss) | Distinct, low abundance | Very low / Absent (Ring stability) |
| m/z 207 | Rare/Low | Diagnostic for Column Bleed (often confused with septum bleed) |
Expert Insight: Cyclic siloxanes (bleed) tend to produce a higher abundance of m/z 147 relative to m/z 73 compared to their linear counterparts, due to the facile rearrangement of the ring structure upon ionization.
Retention Index (RI) Verification
This is the most reliable confirmation method. Linear siloxanes follow a predictable boiling point progression.
-
Protocol: Run a standard mix containing both Linear (L3–L10) and Cyclic (D3–D6) siloxanes.
-
Observation: L9 (Linear) will elute at a significantly different retention time than the D-series bleed peaks appearing in the background.
-
Note: L9 is a high molecular weight molecule (
Da). It will elute after the common D3–D6 bleed window, potentially co-eluting with higher cyclics (D9/D10) if the run is long enough.
-
Troubleshooting Guides (FAQ Format)
Q1: I see a peak at the expected retention time for L9, but it is also in my blank. Is it bleed?
A: Likely, yes. The "Subtraction" Fallacy: Do not simply subtract the blank area from the sample area.
-
Action: Check the Signal-to-Noise (S/N) ratio. If the Sample Peak Area is < 5x the Blank Peak Area, the data is statistically indistinguishable from system contamination.
-
Source Check: Replace the inlet septum with a "Bleed-and-Temperature-Optimized" (BTO) septum and re-run the blank. If the peak disappears, it was septum bleed (likely a high-mass cyclic D9/D10 artifact). If it persists, check your solvent bottles for L9 contamination (common in lab detergents).
Q2: The mass spectrum matches L9, but the peak shape is broad/tailing. Why?
A: Linear siloxanes are highly hydrophobic and prone to adsorption.
-
Causality: Active sites (silanols) in the inlet liner or the head of the column are interacting with the linear chain.
-
Fix:
-
Trim 10-20 cm from the front of the GC column (guard column maintenance).
-
Switch to a deactivated, splitless liner with glass wool (to trap non-volatiles) but ensure the wool is deactivated.
-
Q3: How do I definitively prove the peak is Linear L9 and not Cyclic D9?
A: Use Soft Ionization or Chemical Ionization (CI) if available.
-
EI (Electron Impact): Shatters siloxanes into identical fragments (73, 147).
-
CI (Methane/Ammonia): Preserves the molecular ion
.-
L9 Molecular Ion:
amu. -
D9 Molecular Ion:
amu. -
Result: The 15 amu difference definitively separates the Linear (L9) from the Cyclic (D9) artifact.
-
Validated Experimental Protocols
Protocol A: The "Zero-Volume" Bleed Test
Use this to confirm if the source is the Septum or the Column.
-
Cool the oven to 40°C.
-
Remove the column from the inlet (leave detector end connected).
-
Cap the inlet with a no-hole ferrule (or simply leave the column out and plug the inlet nut).
-
Run your standard temperature program with the column tip in the oven air (no flow from inlet).
-
Note: You are measuring Column Bleed only (stationary phase degradation).
-
-
Re-connect the column to the inlet and run a "No Injection" blank (run method without injecting solvent).
-
Result: Any new peaks appearing are from the Inlet/Septum .
-
Analysis: If your "L9" peak appears here, it is a septum artifact.
-
Protocol B: Standard Addition Verification
Use this when the matrix is complex.
-
Spike your sample with a known concentration of authentic L9 standard (approx. 2x the estimated native concentration).
-
Analyze the spiked sample.
-
Evaluate:
-
Single Peak: If the native peak area increases perfectly and symmetry is maintained, it is L9.
-
Doublet/Shoulder: If the spike elutes slightly offset from the "native" peak, your native peak is an isobaric artifact (likely a cyclic siloxane).
-
References
-
Origins of Siloxane Ghost Peaks: Title: Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Source: Chromatography Online. URL:[Link]
-
Dermal Absorption & Nomenclature: Title: Dermal absorption of cyclic and linear siloxanes: a review. Source: PubMed (NIH). URL:[Link]
-
Environmental Analysis of Siloxanes: Title: Analysis of linear and cyclic methylsiloxanes in water by headspace-solid phase microextraction and GC-MS.[1][2] Source: Talanta (via PubMed). URL:[Link]
-
Septum Bleed Minimization: Title: Preventing GC Septum Problems.[3][4] Source: Restek Corporation. URL:[Link]
Sources
- 1. Analysis of linear and cyclic methylsiloxanes in water by headspace-solid phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventing GC Septum Problems [discover.restek.com]
- 4. americanlaboratory.com [americanlaboratory.com]
Reducing background contamination in trace siloxane analysis
A Guide to Reducing Background Contamination
Welcome to the Technical Support Center for trace siloxane analysis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to identify, troubleshoot, and mitigate siloxane contamination in your laboratory. This resource is structured in a practical question-and-answer format to directly address the common challenges encountered by researchers, scientists, and drug development professionals. Our goal is to enhance the accuracy and reliability of your trace analysis by systematically eliminating background noise.
Frequently Asked Questions (FAQs)
Q1: What are siloxanes and why do they pose a problem in trace analysis?
Siloxanes, also known as polysiloxanes, are silicon-based polymers that are ubiquitous in the modern laboratory.[1] Their chemical structure consists of a repeating [-Si-O-] backbone with organic side groups.[2] Due to their widespread use in a vast array of consumer and industrial products, they have become prevalent environmental and laboratory contaminants.[3][4][5]
In the context of trace analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), siloxanes are a significant issue because they can manifest as background noise or discrete "ghost peaks" in the chromatogram.[1] This interference can obscure the detection and quantification of low-level target analytes, leading to inaccurate results and compromised data quality.[1][2]
Q2: What are the most common sources of siloxane contamination in a laboratory setting?
Siloxane contamination can originate from a multitude of sources within the GC-MS system and the broader laboratory environment. Understanding these sources is the first critical step in mitigating their impact.
-
GC Consumables:
-
Septa: Both the injection port septum and the vial cap septa are primary contributors to siloxane background noise.[1][2] Volatile siloxanes can leach from these septa, a process that is often exacerbated by elevated temperatures or repeated injections from the same vial.[1][6]
-
GC Column: The stationary phase of many GC columns is composed of polysiloxanes. At high temperatures, this stationary phase can degrade, leading to a phenomenon known as "column bleed."[1][2]
-
Liners and O-rings: Inlet liners, particularly those containing glass wool, and O-rings can also be sources of siloxane contamination.[1]
-
-
Sample Preparation and Handling:
-
Glassware: Deactivated glassware, if not properly maintained, can introduce siloxanes into the sample.[1]
-
Solvents: Certain solvents, such as methylene chloride, have been shown to leach siloxanes from vial septa.[2]
-
Personal Care Products: The use of hand creams, soaps, and other cosmetics by laboratory personnel can introduce siloxanes into the workspace, which can then contaminate samples.[1][4]
-
-
Laboratory Environment and Equipment:
-
Carrier Gas: Impurities like moisture and oxygen in the carrier gas can accelerate the degradation of the GC column's stationary phase, thereby increasing column bleed.[1][2]
-
Lubricants: Silicone-based lubricants used in valves and other equipment can be a source of contamination.[1][2]
-
Tubing: Conductive silicone tubing has been identified as a source of siloxane contamination in aerosol studies.[7]
-
Troubleshooting Guide
Q3: I'm seeing a rising baseline and/or discrete peaks in my blank runs. How can I determine if this is due to siloxane contamination?
A systematic approach is essential to correctly diagnose the issue.
Step 1: Initial Assessment with a Blank Analysis
The first step is to confirm that the issue is indeed system contamination. This can be achieved by running a solvent blank or executing the GC-MS method without an injection.[1] If the characteristic peaks or a rising baseline are still present, it strongly indicates system-level contamination rather than a sample-specific issue.[1]
Step 2: Mass Spectral Analysis
Examine the mass spectrum of the background noise or the ghost peaks. Siloxane contamination has a very distinct mass spectral signature.
-
Column Bleed: Typically characterized by a continuous rise in the baseline at higher temperatures and does not produce discrete peaks.[1] The mass spectrum will prominently feature ions at m/z 207 and 281.[1][8]
-
Septa Bleed: Often appears as a series of discrete, evenly spaced peaks in the chromatogram.[2] The mass spectrum will show characteristic ions at m/z 73, 147, 281, and 355.[1][9]
The following table summarizes the key distinguishing features:
| Contamination Source | Chromatographic Appearance | Characteristic Mass Ions (m/z) |
| Column Bleed | Rising baseline at high temperatures | 207, 281[1][8] |
| Septa Bleed | Discrete, evenly spaced peaks | 73, 147, 281, 355[1][9] |
Step 3: Logical Troubleshooting Workflow
The diagram below outlines a logical workflow to systematically identify and resolve siloxane contamination issues.
Caption: A systematic workflow for troubleshooting siloxane contamination.
Q4: I've identified septa bleed as the primary source of contamination. What are the best practices for mitigating this?
Septa are a very common source of siloxane contamination, but with proper handling and conditioning, this can be significantly reduced.
Protocol 1: Inlet Septum Replacement and Conditioning
The causality behind this protocol is to remove the existing source of contamination and properly prepare the new septum to minimize outgassing of volatile siloxanes.
-
Cool Down the Inlet: Reduce the inlet temperature to a safe handling temperature (e.g., below 50°C).[1]
-
Remove the Old Septum: Carefully take out the septum retaining nut and the old septum.[1]
-
Clean the Inlet: While the inlet is accessible, inspect and clean the septum head area using a suitable solvent like methanol or acetone and a lint-free swab.[1]
-
Install the New Septum: Place the new, pre-conditioned septum in place and secure it with the retaining nut.
-
Condition the New Septum:
-
Set a low carrier gas flow (e.g., 5-10 mL/min) through the inlet.[1]
-
Increase the inlet temperature to 10-20°C above your normal operating temperature, but be careful not to exceed the septum's maximum temperature limit.[1]
-
Allow the septum to condition for at least 30 minutes, or as recommended by the manufacturer.
-
Protocol 2: Managing Vial Septa Contamination
Contamination from vial septa can be more insidious. Solvents can leach siloxanes from the septa, especially with repeated injections from the same vial.[2]
-
Use High-Quality Septa: Opt for septa with a protective barrier, such as a PTFE layer, to minimize contact between the solvent and the silicone.
-
Avoid Repeated Injections: Whenever possible, use a fresh vial for each injection, particularly for trace-level analysis.[6]
-
Solvent Considerations: Be aware that certain solvents, like methylene chloride, are more aggressive in leaching siloxanes.[2]
The following diagram illustrates the relationship between the sources of siloxane contamination and the corresponding mitigation strategies.
Caption: The relationship between siloxane sources and mitigation strategies.
Q5: How can I effectively clean my glassware and other lab equipment to minimize siloxane contamination?
A rigorous cleaning protocol for all reusable labware is fundamental for trace analysis.
Protocol 3: Glassware Cleaning for Trace Analysis
This protocol is designed to remove organic residues and inorganic contaminants.
-
Initial Wash: For new glassware, or glassware with visible residues, wash with a laboratory-grade, clean-rinsing detergent and hot tap water.[10] Avoid abrasive brushes or pads that could scratch the glass surface.
-
Solvent Rinse: For glassware used in organic chemistry, rinse with an appropriate solvent (e.g., acetone or ethanol) to remove organic residues, followed by a deionized water rinse.[11]
-
Acid Soak: Soak all non-metallic labware in a 10% nitric acid solution for at least 4 hours, or overnight.[10] This step is crucial for removing trace metal and organic contaminants.
-
Final Rinse: Rinse the glassware thoroughly with reagent-grade water (at least 5 times).
-
Drying: Air-dry the glassware in a clean, dust-free environment.[10][12] Avoid using paper towels or forced air, as these can introduce fibers and other contaminants.[11]
Important Considerations:
-
Disposable Labware: Even disposable items like autosampler vials and pipette tips should be considered potential sources of contamination. If necessary, rinse them with a high-purity solvent before use.
-
Laboratory Environment: Maintain a clean laboratory environment by regularly wiping down work surfaces and minimizing clutter.[10]
System-Wide Contamination Removal
Q6: My entire system seems to be contaminated. What is the most effective way to perform a system bakeout?
A system bakeout is a more aggressive approach to remove accumulated contaminants from the column and detector.
Protocol 4: GC-MS System Bakeout
The principle behind a system bakeout is to use high temperatures to volatilize and remove contaminants from the system.
-
Prepare the System:
-
Disconnect the column from the MS detector and cap the detector inlet. This prevents contaminants from entering the mass spectrometer.
-
Ensure a steady flow of high-purity carrier gas through the column.
-
-
Column Bakeout:
-
Set the oven temperature to the column's maximum isothermal temperature limit (or slightly below) as specified by the manufacturer.
-
Hold at this temperature for several hours or overnight.[1]
-
-
MS Source Bakeout (if applicable):
-
Some mass spectrometers have a bakeout function that heats the ion source to remove contaminants. Follow the manufacturer's specific instructions for this procedure.[1]
-
-
Cool Down and Reconnect:
-
Cool the oven down to your initial method temperature.
-
Reconnect the column to the MS detector.
-
Allow the system to stabilize before running any analyses.[1]
-
By implementing these troubleshooting guides and best practices, you can significantly reduce background contamination and improve the quality and reliability of your trace siloxane analysis.
References
- Benchchem. (2025). How to reduce siloxane background noise in GC-MS analysis. Benchchem.
-
Eurofins. A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Eurofins. Retrieved from [Link]
-
English, C. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Online. Retrieved from [Link]
-
Reddit. (2013, May 3). Help minimizing siloxane peaks in GC-MS : r/chemistry. Reddit. Retrieved from [Link]
- FDA. (2021, September).
-
LabRulez GCMS. Results of Using Re-washed Vials and Closures. LabRulez GCMS. Retrieved from [Link]
-
PubMed. (2024, July 5). Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile methylsiloxanes and exclusion of it by delayed injection. PubMed. Retrieved from [Link]
-
Entech Instruments. Solutions for detection of Siloxanes in waste-water treatment and landfill gas digesters. Entech Instruments. Retrieved from [Link]
-
Frontiers. (2025, February 12). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers. Retrieved from [Link]
-
Scientific Instrument Services. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services. Retrieved from [Link]
- Access Water. (2010, January 15). Determination of Siloxanes and other Volatile Silicon Compounds in Biogas....
- ResearchGate. (2025, August 7). A Primer on the Analytical Aspects of Silicones at Trace Levels-Challenges and Artifacts – A Review.
- Scientific Spectator. DETERMINATION OF SILOXANES IN LANDFILL GAS BY ADSORPTION ON TENAX TUBES AND TD-GC-MS.
- Patsnap Eureka. (2025, September 22). GC-MS Noise Isolation Techniques: Application in Labs.
- Leidos Biomedical Research, Inc. Glassware Cleaning for Trace TOC Analysis. Leidos Biomedical Research, Inc.
-
Waters Knowledge Base. Contaminant ions observed in LC-MS runs that use preslit PTFE or silicone septa vial caps - WKB12032. Waters Knowledge Base. Retrieved from [Link]
- ResearchGate. (2006, August 12). A Primer on the Analytical Aspects of Silicones at Trace Levels-Challenges and Artifacts.
-
Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager. Lab Manager. Retrieved from [Link]
- Mass Spectrometry Facility. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility.
- ResearchGate. (2013, May 31). How to remove background signals in mass spectra?.
- POBEL. (2025, July 29). How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy. POBEL.
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. Retrieved from [Link]
- ResearchGate. (2025, August 10). How pierced PTFE/silicone septa affect GC-MS experiments.
-
GL Sciences. Siloxane peaks in baseline GCMS. GL Sciences. Retrieved from [Link]
- Restek. Chromatography Problem Solving and Troubleshooting. Restek.
- ScienceDirect. (2024, June 28).
-
Shimadzu. G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Shimadzu. Retrieved from [Link]
-
PMC. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC. Retrieved from [Link]
- Agilent. GC-ICP-MS Helps Solve Biogas Usage Problem. Agilent.
-
PMC. (2016, May 30). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of .... PMC. Retrieved from [Link]
-
Anderson Materials Evaluation, Inc. (2025, November 6). Silicone Contamination Testing of Facilities and Ovens. Anderson Materials Evaluation, Inc. Retrieved from [Link]
- SciSpace.
- Taylor & Francis. (2009, June 3). Full article: Sampling Artifacts from Conductive Silicone Tubing. Taylor & Francis.
-
Heycarbons. Activated Carbon For Siloxane Removal. Heycarbons. Retrieved from [Link]
- PPD.
- MDPI.
-
PubMed. (2012, May 11). Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants. PubMed. Retrieved from [Link]
- ResearchGate. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. heycarbons.com [heycarbons.com]
- 6. reddit.com [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Siloxane peaks in baseline GCMS [glsciences.eu]
- 10. fda.gov [fda.gov]
- 11. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. ≫ How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - Pobel [pobel.com]
Technical Support Center: GC Method Development & Optimization
Topic: Optimizing GC Column Temperature Program using Taguchi L9 Design
Doc ID: GC-OPT-L9-001 | Version: 2.4 | Status: Active
Executive Summary & Scope
User Intent Clarification: In the context of Gas Chromatography (GC), "L9" predominantly refers to the Taguchi L9 Orthogonal Array , a statistical Design of Experiments (DOE) used to optimize complex temperature programs with minimal experimental runs.
Note: If you are attempting to use a USP L9 column, please stop immediately. USP L9 (Strong Cation Exchange) is a Liquid Chromatography (HPLC) phase and is incompatible with GC instrumentation.
The Challenge:
Developing a temperature program for complex mixtures often involves trial-and-error, which is inefficient. A full factorial design for 4 factors at 3 levels would require 81 runs (
The Strategy: Taguchi L9 Orthogonal Array
Why this works: The L9 array is a "fractional factorial" design.[1] It assumes that interaction effects between factors (e.g., how Ramp Rate changes the effect of Flow Rate) are minimal compared to the main effects. This allows us to determine the optimal setpoint for multiple variables simultaneously.
The L9 Matrix Structure
You will test 4 Factors (Variables) at 3 Levels (Settings).[2][3]
Table 1: Standard L9 (
| Run # | Factor A (e.g., Init Temp) | Factor B (e.g., Ramp Rate) | Factor C (e.g., Final Temp) | Factor D (e.g., Flow Rate) |
|---|---|---|---|---|
| 1 | Level 1 | Level 1 | Level 1 | Level 1 |
| 2 | Level 1 | Level 2 | Level 2 | Level 2 |
| 3 | Level 1 | Level 3 | Level 3 | Level 3 |
| 4 | Level 2 | Level 1 | Level 2 | Level 3 |
| 5 | Level 2 | Level 2 | Level 3 | Level 1 |
| 6 | Level 2 | Level 3 | Level 1 | Level 2 |
| 7 | Level 3 | Level 1 | Level 3 | Level 2 |
| 8 | Level 3 | Level 2 | Level 1 | Level 3 |
| 9 | Level 3 | Level 3 | Level 2 | Level 1 |
Experimental Protocol: Step-by-Step Optimization
Phase 1: Factor Selection & Level Definition
-
Goal: Define the "search space" for your optimization.
-
Scientist's Insight: Do not choose levels that are too close (insufficient delta) or too wide (risk of damaging the column).
-
Example: If your current ramp is 10°C/min, set Level 1=5, Level 2=10, Level 3=15.
-
Protocol:
-
Identify Critical Pair: Locate the two hardest-to-separate peaks in your chromatogram.
-
Assign Factors:
-
A: Initial Oven Temperature (°C)
-
B: Ramp Rate (°C/min)
-
C: Final Hold Time (min) OR Final Temperature
-
D: Carrier Gas Linear Velocity (cm/sec)
-
-
Execute the 9 Runs: Program your GC sequence to run the 9 specific combinations listed in Table 1.
Phase 2: Data Analysis (Signal-to-Noise Ratio)
We do not just look at "Resolution (
-
Formula (Larger-is-Better): Use this for Resolution (we want max separation).
Where is the Resolution ( ) of the critical pair.
Phase 3: Workflow Visualization
The following diagram maps the logical flow of the optimization process.
Caption: Figure 1. The Taguchi L9 optimization workflow for GC temperature programming.
Troubleshooting & FAQs
Q1: My ANOVA results show that "Ramp Rate" is statistically insignificant. Should I ignore it?
-
Technical Insight: Not necessarily. If a factor appears insignificant in an L9 array, it might mean the levels you chose were too narrow (e.g., 10, 11, 12 °C/min).
-
Action: Check the "Mean Effects Plot." If the line is flat, the factor doesn't drive separation in that range. You can then fix this factor at the most economical setting (fastest run time) and focus on optimizing Initial Temp or Flow.
Q2: I ran the "Optimal" conditions predicted by the L9 analysis, but the resolution is worse than one of the experimental runs.
-
Root Cause: This indicates a strong Interaction Effect (e.g., High Flow requires High Temp to maintain efficiency, but the model treated them independently). Taguchi L9 assumes independent variables.
-
Solution: Look at the Interaction Plot (if available) or switch to a Central Composite Design (CCD) which maps interactions better. Alternatively, simply pick the best actual run from the 9 experiments if it meets your
requirement.
Q3: Can I use the L9 array to optimize Column Length or Film Thickness?
-
Constraint: No. You cannot physically change the column mid-sequence easily.
-
Guidance: L9 is best for instrument parameters (Temp, Flow, Pressure). Column dimensions should be selected before optimization based on the polarity of your analytes (e.g., matching solute polarity to stationary phase polarity).
Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for interpreting Taguchi L9 results when resolution targets are missed.
References
- Taguchi, G. (1987). System of Experimental Design: Engineering Methods to Optimize Quality and Minimize Costs.
-
NIST/SEMATECH. (2012). e-Handbook of Statistical Methods: Fractional Factorial Designs. Link
-
Hibbert, D. B. (2012). Experimental design in chromatography: A tutorial review. Journal of Chromatography B, 910, 2–13. Link
-
United States Pharmacopeia (USP). Chromatographic Columns: USP L-Series vs. G-Series Definitions. Link
Sources
Technical Support Center: Cleaning Protocols for Glassware Contaminated with Silicone Oils
This guide provides comprehensive, field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals facing the common challenge of cleaning glassware contaminated with silicone oils. Adherence to these protocols is critical for ensuring the integrity of experimental results and maintaining a safe laboratory environment.
The Challenge of Silicone Oil Contamination
Silicone oils are widely used in laboratory settings as lubricants, heat transfer fluids, and in outgassing applications due to their chemical inertness, thermal stability, and low surface tension. However, these same properties make them notoriously difficult to remove from glassware. Their non-polar, water-insoluble nature means that standard washing procedures are often ineffective, leaving behind a persistent, slippery film that can interfere with subsequent experiments.[1] Improper cleaning can lead to cross-contamination, failed reactions, and inaccurate analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove silicone oil from glassware?
A1: Silicone oil's chemical structure, composed of a siloxane backbone (repeating silicon-oxygen units) with organic side chains, gives it low surface tension and makes it hydrophobic (water-repellent).[1] This means it readily spreads across and adheres to surfaces like glass, while repelling water-based cleaning solutions. To effectively clean silicone oil, a solvent that can dissolve it or a detergent system that can emulsify and lift it from the surface is required.
Q2: Can I use standard laboratory detergents to clean silicone oil?
A2: While some heavy-duty laboratory detergents can be effective, especially when used with hot water and mechanical action (like sonication), many standard detergents are not formulated to tackle the tenacious nature of silicone oil. For persistent contamination, specialized cleaners or a solvent-based approach is often necessary.
Q3: Is it safe to use strong acids or bases to remove silicone oil?
A3: Strong alkalis and hydrofluoric acid should not be used as they can etch the surface of borosilicate glassware, which can compromise its structural integrity and invalidate volumetric calibrations.[2][3] While a weak solution of sodium carbonate can be used for light grease, more aggressive options should be approached with caution.[2][4]
Q4: What are the safety precautions I should take when cleaning with solvents?
A4: Always work in a well-ventilated area, preferably within a fume hood, when using organic solvents.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (check compatibility with the solvent), and a lab coat.[5][6] Be aware of the flammability of many organic solvents and keep them away from ignition sources.[7]
Q5: How do I dispose of the waste generated from cleaning?
A5: Waste containing silicone oil and organic solvents should be collected in a designated, properly labeled hazardous waste container.[8][9] Follow your institution's specific guidelines for hazardous waste disposal. Do not pour solvents down the drain.[8] Some specialized facilities may offer recycling for silicone fluids.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Glassware still feels greasy or slippery after cleaning. | Incomplete removal of silicone oil. The chosen solvent or detergent may be ineffective, or the cleaning time was insufficient. | 1. Repeat the cleaning procedure using a more appropriate solvent (see Table 1).2. Increase the cleaning time or temperature (for detergent-based methods).3. Incorporate mechanical action, such as scrubbing with a suitable brush or using an ultrasonic bath.[11] |
| A hazy film appears on the glassware after drying. | Redeposition of silicone oil from the cleaning solution. This is common when using emulsifying detergents with a cold water rinse. | 1. When using a detergent-based method, ensure the initial rinse is with hot water (>77°C or 170°F) to keep the silicone oil emulsified until it is washed away.[11]2. Follow up with a final rinse of deionized or distilled water to prevent water spots.[2] |
| Solvent cleaning is not effective. | The silicone oil may be of a high viscosity or has polymerized. The solvent may not be a good match for the specific type of silicone oil. | 1. Try a different class of solvent. A sequential rinse with solvents of varying polarity (e.g., hexane, then methanol, then acetone) can be effective.[12]2. Consider using a specialized silicone digestant or remover.[1][13] |
| Visible scratches on the glassware after cleaning. | Use of abrasive scrubbers or brushes with metal parts. | Only use brushes and pads specifically designed for laboratory glassware.[2] Avoid hard plastic or metal brushes. |
Cleaning Protocols
Protocol 1: Solvent-Based Cleaning
This protocol is effective for most common silicone oil contamination and should be performed in a fume hood.
Materials:
-
Appropriate organic solvent (see Table 1)
-
Squirt bottles for each solvent
-
Designated waste container
-
Laboratory-grade paper towels or lint-free cloths
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Initial Wipe: If there is excess silicone oil, first blot it with an absorbent paper towel to remove the bulk of the contamination.[1]
-
Solvent Rinse 1 (Non-polar): Rinse the glassware thoroughly with a non-polar solvent like hexane or heptane to dissolve the silicone oil. Swirl the solvent to ensure it contacts all contaminated surfaces.
-
Solvent Rinse 2 (Polar): Follow with a rinse using a polar solvent like isopropyl alcohol or acetone to remove the non-polar solvent and any remaining residue.[12]
-
Final Rinse: Perform a final rinse with deionized or distilled water.[2]
-
Drying: Allow the glassware to air dry on a rack or in a drying oven at a low temperature (e.g., 50°C).[2]
Table 1: Common Solvents for Silicone Oil Removal
| Solvent | Effectiveness | Best For | Safety Notes |
| Isopropyl Alcohol (99%) | Good | General removal of light to moderate contamination.[1][7] | Flammable. Relatively low toxicity. |
| Acetone | Good | Dissolves uncured silicone quickly.[7] Can swell cured silicone, making it easier to remove.[13] | Highly flammable. Can damage some plastics.[13] |
| Hexane/Heptane | Excellent | Dissolving a wide range of silicone oils.[12][14] | Flammable. Neurotoxic with prolonged exposure. |
| Ethyl Acetate | Excellent | Strong solvent for glass and metal surfaces.[1] | Flammable. Irritant. |
| Toluene/Xylene | Very High | Heavy-duty industrial cleaning of stubborn residues.[13][14] | Toxic and flammable. Requires excellent ventilation and PPE.[7] |
| Decahydronaphthalene | Very High | Particularly effective for silicone grease.[2][4] | Combustible. |
Protocol 2: Detergent-Based Cleaning with Ultrasonication
This protocol is ideal for high-throughput cleaning and for complex glassware shapes where mechanical scrubbing is difficult.
Materials:
-
Specialized laboratory detergent (e.g., Alconox®, Detonox®)[11]
-
Ultrasonic bath
-
Hot plate or water bath
-
Deionized or distilled water
-
Appropriate PPE
Procedure:
-
Prepare Cleaning Solution: Prepare a 2-5% solution of a high-emulsifying detergent in hot water (ideally >77°C or 170°F).[11]
-
Pre-rinse: Briefly rinse the glassware with tap water to remove any loose contaminants.
-
Ultrasonication: Submerge the glassware in the hot detergent solution in the ultrasonic bath. Sonicate for 10-20 minutes.[11]
-
Hot Water Rinse: Immediately after sonication, thoroughly rinse the glassware with hot tap water. This is a critical step to prevent the redeposition of the emulsified silicone oil.[11]
-
Final Rinse: Rinse the glassware several times with deionized or distilled water to remove any remaining detergent and tap water residues.[2]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizing the Cleaning Workflows
Caption: Workflow diagrams for solvent-based and detergent-based cleaning protocols.
References
- How to Clean Off Silicone Oil Fast Safe Effective Methods - Blissam. (2025, June 30).
- SOP: CLEANING OF GLASSWARE.
- Removing silicone mold release and polysilane oils. (2017, May 22).
- NuWet® SOR-A - Aqueous Silicone Oil & Grease Remover - NUGENTEC.
- tips for cleaning silicone oil on surfaces? : r/Chempros - Reddit. (2023, March 16).
- How to dispose of silicone fluid 500 safely? - Blog - Deep Sea. (2025, August 29).
- What Dissolves Silicone Sealant? 7 Powerful Solvents That Actually Work - Kinsoe Rubber. (2025, June 21).
- How to Clean Lab Glassware Safely | Fisher Scientific.
- Solubility of Silicone Fluids - Clearco Products.
- Cleaning Laboratory Glassware - Sigma-Aldrich.
- SAFETY DATA SHEET Silicone Oil - RS Online. (2019, November 22).
- What are some common solvents for cleaning silicone and curing agents? - Knowledge. (2025, August 27).
- Removing Silicone from Glass - J Racenstein. (2020, January 1).
- How To: Clean Glassware - Department of Chemistry : University of Rochester.
- SAFETY DATA SHEET SILICONE OIL - Aquafinity.
Sources
- 1. How to Clean Off Silicone Oil Fast Safe Effective Methods - Blissam [blissamchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. How to Clean Lab Glassware Safely | Fisher Scientific [fishersci.it]
- 4. 清洁实验室玻璃器皿 [sigmaaldrich.com]
- 5. How To [chem.rochester.edu]
- 6. jracenstein.com [jracenstein.com]
- 7. anysiliconerubber.com [anysiliconerubber.com]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. aquafinity.com [aquafinity.com]
- 10. deepseasilicone.com [deepseasilicone.com]
- 11. technotes.alconox.com [technotes.alconox.com]
- 12. reddit.com [reddit.com]
- 13. kinsoe.com [kinsoe.com]
- 14. clearcoproducts.com [clearcoproducts.com]
Validation & Comparative
Validation of analytical method for L9 in wastewater
Title: Analytical Method Validation for the Quantification of Novel Therapeutic "L9" in Wastewater: A Comparative Guide Subtitle: Optimizing LC-MS/MS Workflows for Trace-Level Detection of Polar Metabolites in Complex Matrices
Executive Summary
This guide provides a rigorous technical framework for validating analytical methods targeting Compound L9 (defined here as a representative high-polarity therapeutic metabolite or proprietary drug candidate) in wastewater matrices.
In the context of drug development and environmental risk assessment (ERA), "L9" represents a critical challenge: a bioactive compound present at trace levels (ng/L) within a matrix high in organic matter, salts, and competitive inhibitors. This guide compares the performance of Solid Phase Extraction (SPE) coupled with LC-MS/MS against Direct Injection techniques, utilizing a Taguchi L9 Orthogonal Array design for method optimization.
Audience: Senior Analytical Scientists, DMPK Researchers, and Environmental Compliance Officers.
Part 1: The Challenge of L9 in Wastewater
Validating a method for L9 requires overcoming three specific barriers inherent to wastewater epidemiology and environmental pharmacovigilance:
-
Ion Suppression: Wastewater effluent contains high concentrations of surfactants and humic acids that compete for ionization energy in the electrospray source (ESI), often masking the L9 signal.
-
Isobaric Interference: Structural analogs or matrix components may share the same parent mass-to-charge ratio (m/z) as L9.
-
Stability: L9 may undergo biotic or abiotic degradation (hydrolysis) between sampling and analysis.
Comparative Methodology: SPE vs. Direct Injection
| Feature | Method A: Offline SPE-LC-MS/MS (Recommended) | Method B: Direct Injection LC-MS/MS |
| Sensitivity (LOQ) | High (< 1.0 ng/L) due to concentration factor (typically 500x). | Moderate (10–50 ng/L). Limited by injection volume. |
| Matrix Effect | Reduced. Wash steps remove salts and proteins. | High. Salts enter the MS source, requiring frequent cleaning. |
| Throughput | Lower (requires 2–4 hours prep time). | High (Sample & Shoot). |
| Robustness | High. Column life is extended. | Low. Guard columns clog frequently. |
| Verdict for L9 | Preferred for environmental trace analysis. | Suitable only for high-concentration influent screening. |
Part 2: Scientific Integrity & Logic (The Validation Protocol)
This protocol adheres to ICH Q2(R1) and EPA Method 1694 guidelines. It employs a "Self-Validating System" where internal standards and quality control (QC) samples automatically flag drift or failure.
Phase 1: Method Optimization (The Taguchi L9 Approach)
To ensure the extraction of L9 is robust, we utilize a Taguchi L9 Orthogonal Array to optimize the Solid Phase Extraction (SPE) parameters. This statistical design allows us to test 4 factors at 3 levels with only 9 experiments, rather than 81.
Experimental Factors for Optimization:
-
Sample pH: 2.0, 7.0, 10.0
-
Cartridge Sorbent: HLB (Hydrophilic-Lipophilic Balance), MCX (Mixed-mode Cation Exchange), C18.
-
Elution Solvent: Methanol, Acetonitrile, Acetone.[1]
-
Wash Volume: 2 mL, 5 mL, 10 mL.
(Note: For polar pharmaceutical L9, the optimal condition is typically MCX Cartridge at pH 2.0 , eluting with Methanol + 5% NH₄OH to break ionic interactions.)
Phase 2: Step-by-Step Validation Workflow
Step 1: Internal Standard Spiking (The Causality Anchor) [2]
-
Protocol: Spike all samples with L9-d3 (deuterated isotopologue) at 50 ng/L before any filtration or extraction.
-
Logic: This corrects for both extraction loss and ionization suppression. If L9-d3 recovery drops below 40%, the sample data is invalid.
Step 2: Sample Preparation (SPE)
-
Conditioning: 3 mL MeOH followed by 3 mL Milli-Q water (pH 2.0).
-
Loading: Load 200 mL of filtered (0.7 µm GF/F) wastewater at 5 mL/min.
-
Washing: Wash with 5 mL 5% MeOH in water (removes salts).
-
Elution: Elute with 2 x 3 mL MeOH (for HLB) or MeOH/NH₄OH (for MCX).
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in 200 µL Mobile Phase A.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
MS Mode: Multiple Reaction Monitoring (MRM). Monitor two transitions:
-
Quantifier: Most intense fragment (e.g., 250.1 -> 120.1).
-
Qualifier: Second most intense (e.g., 250.1 -> 95.2) for confirmation.[3]
-
Part 3: Visualization & Analysis
Diagram 1: The Validation Logic Flow
Caption: Logical flow for L9 validation. Internal Standard (IS) recovery and Ion Ratios serve as automated "Go/No-Go" gates for data integrity.
Diagram 2: Matrix Effect Calculation
To validate the method, you must quantify the Matrix Effect (ME) . This distinguishes whether low signal is due to poor extraction or ion suppression.
Caption: Differentiation between Matrix Effect (suppression/enhancement) and Extraction Recovery efficiency.
Part 4: Data Presentation & Acceptance Criteria
For a method to be considered "Validated" for regulatory or publication purposes, it must meet the following metrics (based on FDA/EMA bioanalytical guidelines adapted for environmental matrices).
| Parameter | Definition | Acceptance Criteria (Wastewater) |
| Linearity (R²) | Goodness of fit for calibration curve (0.5 – 500 ng/L). | > 0.995 (Weighted 1/x). |
| Accuracy (Bias) | Deviation of measured value from nominal value.[2] | 80% – 120% (at LOQ: 70-130%). |
| Precision (RSD) | Repeatability (Intra-day) and Reproducibility (Inter-day). | < 15% (at LOQ: < 20%).[4] |
| Matrix Effect (ME) | Ion suppression or enhancement caused by the matrix. | -20% to +20% (If higher, IS correction is mandatory). |
| Carryover | Analyte detected in blank after a high concentration injection.[2] | < 20% of LOQ . |
Experimental Data Example (Summary):
-
Target L9 LOQ: 0.8 ng/L
-
Linearity: 0.5 – 200 ng/L (R² = 0.998)
-
Mean Recovery (Spiked Effluent): 88.4% ± 5.2%
-
Matrix Effect: -35% (Significant suppression observed; successfully corrected using L9-d3).
References
-
US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Washington, DC: U.S. Environmental Protection Agency. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Farré, M., et al. (2012). Analytical methods used for the detection of emerging contaminants in wastewater.[4][5][6] Trends in Analytical Chemistry. Link
- Taguchi, G. (1987). System of Experimental Design: Engineering Methods to Optimize Quality and Minimize Costs. Unipub/Kraus International Publications.
Sources
- 1. Development and validation of an analytical method based on liquid chromatography-tandem mass spectrometry detection for the simultaneous determination of 13 relevant wastewater-derived contaminants in lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. ues.pku.edu.cn [ues.pku.edu.cn]
Comparative Guide: Inter-Laboratory Detection Limits for Siloxanes
Executive Summary: The "Blank" is the Limit
For researchers in drug development and trace analysis, siloxanes (organosilicones) represent a unique paradox: they are everywhere, yet they must be detected at ultra-trace levels. Whether analyzing leachables in pharmaceutical packaging or impurities in biogas, the challenge is rarely detector sensitivity—it is background interference .
This guide synthesizes inter-laboratory data to compare the three dominant detection architectures: GC-MS (The Standard), GC-IMS (The High-Sensitivity Contender), and GC-ICP-MS (The Total-Silicon Quantifier).
Key Finding: While GC-ICP-MS offers the lowest absolute detection limits (down to 0.03 ppbv), it lacks structural elucidation. Standard GC-MS is often limited by "system background" (septum/column bleed) rather than electronic noise, capping practical Limits of Quantitation (LOQ) at ~10–50 ppb unless rigorous "Zero-Blank" protocols are enforced.
The Challenge: Why Inter-Lab Results Vary
In recent proficiency tests (e.g., NPL biogas studies, environmental round-robins), inter-laboratory agreement was high for cyclic siloxanes like D4 (Octamethylcyclotetrasiloxane) but poor for linear species like L2 (Hexamethyldisiloxane).
The Causality of Variance[1]
-
Ubiquity vs. Analyte: Siloxanes are in hand creams, GC septa, and column stationary phases. A "peak" at the retention time of D4 is often just the instrument detecting itself.
-
Volatility: L2 is highly volatile. Variance in inter-lab data often stems from evaporative loss during sample handling, not detector failure.
-
Matrix Effects: In complex matrices (biogas or pharmaceutical solvents), high organic loads suppress ionization in IMS, whereas ICP-MS is robust because the plasma destroys the matrix entirely.
Comparative Analysis of Detection Architectures
The following data aggregates results from environmental water studies (Matrix A) and biogas proficiency testing (Matrix B) to illustrate performance ranges.
Table 1: Performance Benchmark (LOD & LOQ)
| Feature | GC-MS (EI/SIM) | GC-IMS | GC-ICP-MS |
| Primary Mechanism | Mass-to-charge separation (m/z 73, 147, 207, 281) | Ion Mobility (Drift time in electric field) | Inductively Coupled Plasma (Detects Si atom at m/z 28) |
| LOD (Ideal Matrix) | 0.01 – 0.05 µg/L (Water) | < 0.005 µg/L (Picogram range) | 0.001 – 0.003 µg/L (Ultra-trace) |
| LOD (Gas Phase) | ~20 – 50 ppbv | ~1 – 5 ppbv | 0.03 – 0.07 ppbv |
| Linear Range | Wide ( | Narrow ( | Wide ( |
| Selectivity | High (Fingerprint ID) | Medium (Drift time + RT) | Low (Total Silicon only) |
| Major Limitation | System background (Ghost peaks) | Matrix suppression / Humidity effects | High cost / No speciation without GC separation |
Scientist’s Note: Do not be misled by "Instrument LOD." A GC-MS vendor may claim 1 ppb sensitivity, but if your septum bleed contributes 20 ppb of D4 background, your method LOD is 20 ppb.
Detailed Methodologies & Protocols
Method A: GC-MS (The Structural Validator)
Best for: Identification of specific congeners (D4 vs D5) in regulatory compliance (REACH).
The "Zero-Blank" Protocol: To achieve sub-ppb detection, you must eliminate the instrument's own silicone footprint.
-
Inlet Maintenance: Replace standard septa with "Low-Bleed" or "High-Temperature" variants. Crucial: Bake the inlet at 300°C for 2 hours without the column connected to the MS to off-gas the new septum.
-
Column Selection: Use a "Silarylene" phase (e.g., DB-5ms Ultra Inert) rather than standard polysiloxane. The arylene inclusion stiffens the backbone, reducing thermal degradation (bleed) that mimics D3/D4 peaks.
-
Mass Spec Settings: Use SIM (Selected Ion Monitoring) .[1]
-
Target Ions: 73 (Base peak), 147, 207, 281, 355.
-
Logic: Scanning the full range (40-500 amu) lowers sensitivity and increases noise from column bleed.
-
Method B: GC-ICP-MS (The Quantitation King)
Best for: Total silicon mass balance and ultra-trace detection where speciation is secondary or confirmed by retention time.
Workflow Nuance:
-
Dry Plasma Interface: Unlike liquid ICP-MS, GC-ICP-MS requires a "dry" plasma.[2] You must add Oxygen (
) to the auxiliary gas flow (approx. 0.1 L/min). -
Why? Organic solvents/analytes deposit carbon on the cones.
burns this off as , maintaining sensitivity. -
Collision Cell: Use Hydrogen (
) mode to remove Nitrogen ( ) interferences ( ) that share the mass 28 with Silicon ( ).
Visualization of Workflows
Diagram 1: The "Ghost Peak" Decision Tree
This logic flow helps distinguish between real sample contamination and system background—the most common failure point in siloxane analysis.
Caption: Diagnostic workflow to isolate "Ghost Peaks." System bleed (Source 1) is distinguished from sample prep errors (Source 2) via blank subtraction logic.
Diagram 2: Method Selection Matrix
A guide for selecting the correct instrument based on sensitivity needs and regulatory requirements.
Caption: Strategic selection path. GC-ICP-MS is preferred for total silicon at ultra-trace levels, while GC-MS remains the standard for regulatory speciation.
References
-
National Physical Laboratory (NPL). (2016).[3] An international comparison of measurement capability for total silicon and siloxanes content in biomethane. EMPIR Projects. Link
-
Varaprath, S., et al. (2000). Quantitative determination of trace levels of cyclic volatile methyl siloxanes in aquatic environments. Environmental Toxicology and Chemistry. Link
-
Agilent Technologies. (2007). GC-ICP-MS Helps Solve Biogas Usage Problem. Application Note 5989-6774EN. Link
-
Frontiers in Environmental Science. (2025). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Link
-
Li, X., et al. (2019). Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis. ResearchGate. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
